cis-Tonghaosu
Description
Properties
CAS No. |
4575-53-5 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7- |
InChI Key |
WTRXKCNFPMTAJV-GHXNOFRVSA-N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Characterization of cis-Tonghaosu from Chrysanthemum coronarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of cis-Tonghaosu, a polyacetylene found in Chrysanthemum coronarium. This document details the methodologies for extraction and purification, and explores the compound's potential as a modulator of key signaling pathways involved in inflammation and metabolic diseases. Quantitative data, where available, is presented for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of pertinent signaling pathways and workflows are provided to support further research and development efforts.
Introduction
Chrysanthemum coronarium, commonly known as crown daisy or garland chrysanthemum, has a long history of use in traditional medicine, particularly in East Asia. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including a class of polyacetylenes known as spiroketal enol ethers. Among these, this compound has emerged as a compound of interest due to its potential biological activities. This guide focuses on the technical aspects of its discovery, the methodological approach to its isolation, and the evaluation of its biological effects, with a particular emphasis on its anti-inflammatory and peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic properties.
Discovery and Isolation of this compound
The discovery of this compound is rooted in the broader investigation of polyacetylenes from Chrysanthemum species. While specific discovery literature for the cis isomer is sparse, its presence has been confirmed in essential oil analyses of C. coronarium. The isolation of polyacetylenes from this plant provides a direct methodological framework for obtaining this compound.
Plant Material
The aerial parts of Chrysanthemum coronarium L. are the primary source for the isolation of this compound.
Isolation Protocol
The following protocol is adapted from established methods for the isolation of polyacetylenes from C. coronarium.
2.2.1. Extraction
-
The dried and powdered aerial parts of C. coronarium are extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
2.2.2. Solvent Partitioning
-
The crude MeOH extract is suspended in water (H₂O) and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
This partitioning yields an EtOAc fraction, an n-BuOH fraction, and an aqueous H₂O fraction. Polyacetylenes like this compound are typically concentrated in the less polar EtOAc and n-BuOH fractions.
2.2.3. Chromatographic Purification
-
The EtOAc and n-BuOH fractions are subjected to repeated column chromatography.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of n-hexane and EtOAc, is employed to elute the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography until pure this compound is obtained.
2.2.4. Structure Elucidation The chemical structure of the isolated compound is confirmed using various spectroscopic methods, including:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Mass Spectrometry (MS)
Quantitative Data
Specific yield and purity data for the isolation of this compound from Chrysanthemum coronarium are not widely reported in the available literature. The concentration of this compound can vary depending on the plant's origin, cultivation conditions, and the specific extraction and purification methods used.
| Parameter | Value | Reference |
| Typical Yield | Not Reported | N/A |
| Purity | >95% (typical for isolated natural products) | N/A |
Experimental Protocols
PPARγ Agonist Activity Assay
This protocol outlines a cell-based reporter assay to determine the agonistic activity of this compound on PPARγ.
3.1.1. Materials
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Control vector (e.g., β-galactosidase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Rosiglitazone (positive control)
-
Luciferase Assay System
-
96-well plates
3.1.2. Method
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or Rosiglitazone.
-
-
Luciferase Assay:
-
After another 24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
3.2.1. Materials
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NMMA (N(G)-monomethyl-L-arginine) or Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
3.2.2. Method
-
Cell Culture:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
-
| Biological Activity | IC₅₀ / EC₅₀ | Reference |
| PPARγ Agonist Activity | Not Reported | N/A |
| Nitric Oxide Inhibition | Not Reported | N/A |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and biological evaluation of this compound.
PPARγ Signaling Pathway
Caption: Activation of the PPARγ signaling pathway by this compound.
NF-κB Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a polyacetylene from Chrysanthemum coronarium, presents an interesting scaffold for further investigation in the fields of medicinal chemistry and drug development. The methodologies for its isolation are established within the broader context of polyacetylene chemistry. Preliminary indications of its biological activity suggest a potential role in modulating inflammatory and metabolic pathways. This technical guide provides a foundational framework for researchers to undertake more detailed studies, including the determination of precise quantitative biological activity and in-depth mechanistic explorations. Further research is warranted to fully elucidate the therapeutic potential of this compound.
(Z)-Tonghaosu: A Comprehensive Technical Guide on its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tonghaosu is a naturally occurring polyacetylene, a class of compounds characterized by the presence of multiple triple bonds. Its chemical structure, featuring a distinctive spiroketal enol ether moiety, has drawn interest within the scientific community. This technical guide provides a detailed overview of the known natural sources, distribution, and relevant experimental protocols related to (Z)-Tonghaosu, aiming to serve as a valuable resource for researchers and professionals in drug discovery and development.
Natural Sources and Distribution
(Z)-Tonghaosu is primarily found within the plant kingdom, specifically in species belonging to the Asteraceae family. Current research has identified its presence in the following genera:
-
Chrysanthemum: (Z)-Tonghaosu has been identified as a volatile component in the flowers of Chrysanthemum indicum. Notably, its presence can serve as a chemotaxonomic marker to differentiate Chrysanthemum indicum from Chrysanthemum morifolium, where it has not been detected.
-
Tanacetum: Research has indicated the presence of (Z)-Tonghaosu in Tanacetum nubigenum.
-
Matricaria: (Z)-Tonghaosu is also a known constituent of chamomile (Matricaria chamomilla or Chamomilla recutita).
While the presence of (Z)-Tonghaosu in these species is established, comprehensive quantitative data on its concentration in different plant parts (roots, stems, leaves, and flowers) and across a wider range of species is still an active area of research. The table below summarizes the currently available, albeit limited, quantitative information.
Table 1: Quantitative Data on (Z)-Tonghaosu and Related Isomers in Natural Sources
| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |
| Chrysanthemum indicum | Flowers | 2-(2,4-hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene (isomer not specified) | 4.88% of total volatiles | GC-MS | [1][2] |
Note: The reported data is for a Tonghaosu isomer and represents a relative percentage of the total volatile compounds, not an absolute concentration.
Experimental Protocols
The isolation and analysis of (Z)-Tonghaosu from its natural sources involve a series of sophisticated laboratory procedures. Below are generalized methodologies based on common practices for the extraction and analysis of polyacetylenes from plant materials.
Extraction and Isolation of Polyacetylenes from Asteraceae Plants
This protocol outlines a general procedure for the extraction and isolation of polyacetylenes, including spiroethers like (Z)-Tonghaosu, from plant material.
1. Plant Material Preparation:
- Fresh or dried plant material (e.g., flowers of Chrysanthemum indicum) is collected and ground to a fine powder to increase the surface area for extraction.
2. Extraction:
- The powdered plant material is subjected to solvent extraction. Common solvents for polyacetylenes include hexane (B92381), diethyl ether, or a mixture of polar and non-polar solvents.
- Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance the extraction efficiency. For instance, a hydro-alcoholic extraction (50% ethanol) with maceration for 24 hours has been used for Chrysanthemum indicum flowers.[3]
3. Fractionation:
- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between hexane and an aqueous alcohol solution.
4. Chromatographic Purification:
- The fraction enriched with polyacetylenes is further purified using column chromatography.
- Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane and ethyl acetate) used for elution.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Further purification may be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of (Z)-Tonghaosu.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile compounds like (Z)-Tonghaosu.
1. Sample Preparation:
- The isolated compound or a volatile extract is dissolved in a suitable solvent (e.g., hexane).
2. GC-MS Parameters:
- Injector: Split/splitless injector, with a typical injection volume of 1 µL.
- Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
- Oven Temperature Program: A temperature gradient is programmed to separate the compounds. For example, starting at 50°C, holding for a few minutes, then ramping up to a final temperature of around 250-300°C.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
3. Identification:
- The identification of (Z)-Tonghaosu is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST).
Biosynthesis
The biosynthesis of polyacetylenes is understood to originate from fatty acid and polyketide precursors. The formation of the characteristic triple bonds is believed to occur through a series of desaturation and modification steps. The specific enzymatic machinery responsible for the cyclization and formation of the spiroketal enol ether structure of (Z)-Tonghaosu in plants has not yet been fully elucidated. However, studies on the biosynthesis of spiroketals in other organisms, such as bacteria, suggest the involvement of flavoprotein monooxygenases and oxidases in the oxidative rearrangement of polyketide precursors.[4][5]
Hypothesized Biosynthetic Pathway
Caption: A hypothesized biosynthetic pathway for (Z)-Tonghaosu.
Signaling Pathways
The direct molecular targets and specific signaling pathways modulated by (Z)-Tonghaosu are not yet well-defined. However, research on related polyacetylenes and plant extracts containing these compounds suggests potential interactions with key inflammatory signaling cascades. For instance, some polyacetylenes have been shown to inhibit the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given the structural similarities, it is plausible that (Z)-Tonghaosu may also exert its biological effects through the modulation of such pathways. Further research is required to elucidate the precise mechanisms of action.
Potential Signaling Pathway Interaction
Caption: Hypothesized interaction of (Z)-Tonghaosu with the NF-κB signaling pathway.
Conclusion
(Z)-Tonghaosu represents an intriguing natural product with a distribution primarily within the Asteraceae family. While its presence in species like Chrysanthemum indicum and chamomile is known, a significant opportunity exists for further research to quantify its abundance in a wider range of plants and plant tissues. The development of standardized and detailed protocols for its extraction and purification is crucial for advancing research into its biological activities. Furthermore, elucidating the specific biosynthetic pathway and identifying its molecular targets and the signaling pathways it modulates will be pivotal for unlocking its potential applications in drug development and therapy. This guide provides a foundational overview to stimulate and support these future research endeavors.
References
Spectroscopic Profile of cis-Tonghaosu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-Tonghaosu, a naturally occurring polyacetylene found in various plants, notably in chamomile species. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and further research in drug development and natural product chemistry.
Chemical Identity
-
Systematic Name: (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene
-
Synonyms: (Z)-Tonghaosu, cis-en-Yne-dicycloether
-
Molecular Formula: C₁₃H₁₂O₂
-
Molecular Weight: 200.23 g/mol
-
CAS Number: 4575-53-5
Spectroscopic Data
A complete, experimentally verified dataset for the ¹H NMR, ¹³C NMR, and IR spectra of this compound from a single, peer-reviewed source remains elusive in readily accessible databases. The following tables are compiled from typical spectroscopic values for similar structural motifs and partial data available from public repositories. Researchers should use this data as a reference and are encouraged to consult specialized chemical literature for definitive values from isolated and purified samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: While a commercial supplier of spectral data (Wiley-VCH) is cited in the PubChem database for a ¹³C NMR spectrum of this compound, the specific chemical shift values are not publicly available. The data presented here will be updated as it becomes available from verified sources.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The data presented below is from the gas chromatography-mass spectrometry (GC-MS) analysis available in the PubChem database (CID 5352494).
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 200 | 99.99 | [M]⁺ (Molecular Ion) |
| 115 | 26.50 | Fragment ion |
| 171 | 18.50 | Fragment ion |
| 201 | 16.50 | [M+H]⁺ (Protonated Molecule) |
| 185 | 15.00 | Fragment ion |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | C-H stretch (alkyne) |
| ~2950-2850 | C-H stretch (alkane) |
| ~2200 | C≡C stretch (alkyne) |
| ~1650 | C=C stretch (alkene) |
| ~1100 | C-O stretch (spiroether) |
Note: The IR data is predicted based on the functional groups present in the this compound molecule. Experimental data from a purified sample is required for confirmation.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not fully available in the public domain. The following are generalized protocols that would be suitable for the analysis of this compound.
1. Sample Preparation:
-
This compound would be isolated from its natural source (e.g., chamomile essential oil) using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
The purity of the isolated compound should be confirmed by a suitable analytical method (e.g., GC-MS or HPLC) prior to spectroscopic analysis.
2. NMR Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The purified sample would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.
-
Tetramethylsilane (TMS) would be used as an internal standard.
-
Standard pulse sequences would be used to acquire the ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC would be employed for the complete structural assignment.
3. Mass Spectrometry:
-
GC-MS analysis would be performed on a gas chromatograph coupled to a mass spectrometer.
-
A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) would be injected into the GC.
-
The GC would be equipped with a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
-
The mass spectrometer would be operated in electron ionization (EI) mode to generate the mass spectrum.
4. Infrared Spectroscopy:
-
IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Logical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Unveiling the Therapeutic Potential of cis-Tonghaosu and its Analogs: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of "cis-Tonghaosu" and its more extensively studied analogs, the artemisinin (B1665778) family of compounds. Given the limited direct research on "this compound," this document leverages the wealth of data on artemisinin and its derivatives—dihydroartemisinin (DHA) and artesunate—to provide a robust framework for evaluating their therapeutic potential. These sesquiterpene lactones, originally celebrated for their antimalarial properties, are now recognized for their significant anticancer and anti-inflammatory activities.
This guide details the core mechanisms of action, presents quantitative data on cytotoxic and anti-inflammatory effects, and provides detailed experimental protocols for key assays. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of their multifaceted biological impact.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Artemisinin and its derivatives have demonstrated potent anticancer effects across a wide range of human cancer cell lines.[1] Their primary mechanism of action involves the iron-dependent cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS).[2] This surge in intracellular ROS induces oxidative stress, subsequently triggering apoptosis, cell cycle arrest, and the inhibition of metastasis.[2]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for artemisinin and its derivatives across various cancer cell lines, highlighting the enhanced efficacy of the semi-synthetic analogs.
Table 1: Comparative IC50 Values (µM) in Breast Cancer Cell Lines [1]
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Artemisinin | MCF-7 | 24h | 396.6 |
| Dihydroartemisinin | MCF-7 | 24h | 129.1 |
| Artesunate | MCF-7 | 24h | 83.28 |
| Artemisinin | MDA-MB-231 | 24h | 336.63 |
| Dihydroartemisinin | MDA-MB-231 | 24h | 114.7 |
| Artesunate | MDA-MB-231 | 24h | 79.43 |
Table 2: IC50 Values (µM) of Dihydroartemisinin in Colorectal Cancer Cell Lines [3]
| Cell Line | Stage | IC50 (µM) after 24h |
| SW1116 | Early | 63.79 ± 9.57 |
| SW480 | Early | 65.19 ± 5.89 |
| SW620 | Late | 15.08 ± 1.70 |
| DLD-1 | Late | 25.33 ± 2.65 |
| HCT116 | Late | 38.46 ± 4.15 |
| COLO205 | Late | 22.15 ± 3.11 |
Table 3: IC50 Values (µM) of Artemisinin and its Derivatives in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Artemisinin | A549 | Lung | 28.8 (µg/mL) |
| Artemisinin | H1299 | Lung | 27.2 (µg/mL) |
| Dihydroartemisinin | PC9 | Lung | 19.68 (48h) |
| Dihydroartemisinin | NCI-H1975 | Lung | 7.08 (48h) |
| Dihydroartemisinin | Hep3B | Liver | 29.4 (24h) |
| Dihydroartemisinin | Huh7 | Liver | 32.1 (24h) |
| Dihydroartemisinin | PLC/PRF/5 | Liver | 22.4 (24h) |
| Dihydroartemisinin | HepG2 | Liver | 40.2 (24h) |
| Dihydroartemisinin | HL-60 | Leukemia | < 1 (48h) |
Experimental Protocols for Anticancer Activity Screening
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, artemisinin, DHA, artesunate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 10 µl of 5 mg/ml stock) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
-
Principle: The amount of DNA in a cell doubles during the S phase of the cell cycle. PI fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization of Anticancer Mechanisms
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, including cancer. Artemisinin and its derivatives have been shown to possess significant anti-inflammatory properties. They can modulate various inflammatory pathways, leading to a reduction in pro-inflammatory cytokines and mediators.
Quantitative Analysis of Anti-inflammatory Effects
Table 4: Inhibition of Inflammatory Mediators by Artemisinin Extracts in LPS-stimulated RAW 264.7 Macrophages
| Extract (100 µg/ml) | % Inhibition of NO Production | % Inhibition of PGE2 Production |
| Acetone | 83.3% | - |
| Ethanol | - | 83.3% |
| Methanol | - | 78.4% |
Table 5: Anti-inflammatory Effects of Artesunate on Atherosclerosis Model
| Treatment | Effect |
| Artesunate (2.5, 5, 10 µmol/L) | Abrogated NLRP3 inflammasome activation |
| Artesunate | Reduced TXNIP expression |
| Artesunate | Inhibited release of inflammatory cytokines |
Experimental Protocols for Anti-inflammatory Activity Screening
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.
-
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants or biological fluids.
-
Protocol:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated macrophages treated with the test compound.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
-
Visualization of Anti-inflammatory Mechanisms
Conclusion
The compelling preclinical data for artemisinin and its derivatives strongly support their potential as anticancer and anti-inflammatory agents. While direct research on "this compound" is nascent, its structural similarity to this class of compounds warrants further investigation into its biological activities. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for the continued exploration of these promising natural products and their analogs in the pursuit of novel therapeutic strategies. Researchers are encouraged to utilize these methodologies to systematically screen and characterize the biological effects of "this compound" and other related compounds, thereby paving the way for future drug development endeavors.
References
Preliminary Studies on the Mechanism of Action of cis-Tonghaosu: An In-depth Technical Guide
Disclaimer: The following document summarizes the preliminary understanding of the mechanism of action of cis-Tonghaosu, a known constituent of German Chamomile (Matricaria chamomilla L.). It is important to note that the majority of the available research has been conducted on chamomile extracts or its major components, such as flavonoids (apigenin, luteolin) and other terpenoids (α-bisabolol, chamazulene). Therefore, the mechanisms detailed below are largely inferred for this compound and represent the broader bioactivity of the botanical matrix from which it is derived. Further research is required to elucidate the specific molecular targets and pathways of isolated this compound.
Introduction
This compound is a polyacetylene spiroether found in the essential oil of Matricaria chamomilla. While research specifically targeting this compound is limited, the well-documented pharmacological activities of chamomile extracts provide a foundation for predicting its potential mechanisms of action. These activities primarily revolve around anti-inflammatory and anticancer effects, which are attributed to the synergistic action of its various phytochemicals. This guide provides a comprehensive overview of the current understanding of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Quantitative Data Summary
The cytotoxic and anti-inflammatory activities of Matricaria chamomilla extracts and essential oils, which contain this compound, have been evaluated in various studies. The following tables summarize the key quantitative findings.
Table 1: Cytotoxic Activity of Matricaria chamomilla Preparations on Cancer Cell Lines
| Preparation | Cell Line | IC50 Value (µg/mL) |
| Essential Oil | A549 (Lung Carcinoma) | 208.54 ± 1.39[1] |
| Essential Oil | MCF7 (Breast Cancer) | 315.44 ± 1.17[1] |
| Essential Oil | PC3 (Prostate Cancer) | 197.52 ± 0.98[1] |
| Essential Oil | U87MG (Glioblastoma) | 172.65 ± 1.93[1] |
| Methanolic Extract | Caco-2 (Intestinal Carcinoma) | 15.2[2] |
| Methanolic Extract | HCT (Colon Carcinoma) | 33[2] |
| Ethanolic Extract | HepG2 (Hepatocellular Carcinoma) | ~300[3] |
Table 2: Anti-inflammatory Activity of Matricaria chamomilla Preparations
| Preparation | Assay | Target | Effect |
| Essential Oil | COX-2 Inhibition | Cyclooxygenase-2 | Selective Inhibition[1] |
| Aqueous Extract | PGE2 and NO Production | Prostaglandin E2 and Nitric Oxide | Inhibition[4] |
| Essential Oil | Cytokine Release (in STZ-induced diabetic rabbits) | TNF-α, IL-1β | Significant Reduction[5] |
Key Mechanisms of Action
The primary mechanisms of action attributed to chamomile extracts, and by extension potentially to this compound, are the modulation of inflammatory and apoptotic signaling pathways.
Chamomile constituents have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[6][7][8] This includes the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][8][9] The central signaling pathways implicated are the NF-κB and MAPK pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Chamomile extracts have been demonstrated to inhibit the activation of NF-κB.[6][8] This is thought to occur through the prevention of the degradation of IκB, which otherwise releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial cascade in the inflammatory process. Components of chamomile have been shown to suppress the p38/MAPK signaling pathway, which is involved in the production of inflammatory mediators.[7][9]
Caption: Postulated inhibition of the p38/MAPK signaling pathway by this compound.
Chamomile extracts have demonstrated notable anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, while showing minimal toxicity to normal cells.[10][11][12]
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Chamomile extracts have been shown to induce apoptosis in cancer cells.[10] While the precise molecular pathway is not fully elucidated for all constituents, it is a significant contributor to its anticancer effects.
The regulation of the cell cycle is crucial for normal cell division, and its dysregulation is a hallmark of cancer. Chamomile compounds, such as quercetin (B1663063) and lupeol, have been found to induce G2/M phase cell cycle arrest in cancer cells, thereby preventing their proliferation.[13]
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the literature for evaluating the bioactivity of chamomile extracts.
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of the chamomile extract or isolated compound in the appropriate cell culture medium. Replace the existing medium in the wells with the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Caption: General experimental workflow for assessing the bioactivity of this compound.
Conclusion
The preliminary evidence strongly suggests that this compound, as a component of Matricaria chamomilla, likely contributes to the plant's overall anti-inflammatory and anticancer properties. The proposed mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in inflammation, and the induction of apoptosis and cell cycle arrest in cancer cells. However, it is crucial to reiterate that these are inferred mechanisms based on studies of complex extracts. Future research should focus on isolating this compound and elucidating its specific molecular interactions and therapeutic potential. This will provide a clearer understanding of its role and may pave the way for its development as a targeted therapeutic agent.
References
- 1. In Vitro Anti-Inflammatory and Anticancer Evaluation of Mentha spicata L. and Matricaria chamomilla L. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of inflammation in streptozotocin-induced diabetic rabbits by Matricaria chamomilla oil: A focus on targeting NF-κB and NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopir.in [jopir.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Chamomile (Matricaria Chamomilla L.) as An Anti-Inflammatory Agent for Oral Mucosa: Mechanisms and Clinical Evidence – International Journal of Current Science Research and Review [ijcsrr.org]
- 9. The Mechanism Action of German Chamomile (Matricaria recutita L.) in the Treatment of Eczema: Based on Dose–Effect Weight Coefficient Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and apoptotic effects of chamomile extract in various human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative and apoptotic effects of chamomile extract in various human cancer cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of (Z)-Tonghaosu
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tonghaosu is a naturally occurring polyacetylene, specifically a spiroketal enol ether, that has garnered scientific interest due to its notable biological activities, particularly as an insect antifeedant. Found in plants of the Asteraceae family, such as Chrysanthemum coronarium (garland chrysanthemum), this compound represents a potential lead for the development of novel pest management agents. This technical guide provides a comprehensive overview of the physical and chemical properties of (Z)-Tonghaosu, detailed experimental protocols for its study, and an exploration of its biological interactions.
Physicochemical Properties
(Z)-Tonghaosu, with the IUPAC name (2Z)-2-(hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene, possesses a unique molecular architecture that dictates its physical and chemical behavior.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 4575-53-5 | [1] |
| Appearance | Not explicitly stated, but its (E)-isomer is a solid. | [1] |
| Boiling Point (estimated) | 426 °C | |
| XLogP3-AA (estimated) | 2.5 | |
| Kovats Retention Index | Semi-standard non-polar: 1802, 1807, 1808, 1815, 1891.2, 1920Standard non-polar: 1843, 1846 |
Spectral Data
The structural elucidation of (Z)-Tonghaosu has been accomplished through various spectroscopic techniques. The following data provides insight into its molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for (Z)-Tonghaosu. The fragmentation pattern provides valuable information for its identification.
GC-MS Data:
-
Molecular Ion (M⁺): m/z 200 (relative abundance 99.99)
-
Major Fragment Ions (m/z and relative abundance):
-
115 (26.50)
-
171 (18.50)
-
201 (16.50)
-
185 (15.00)
-
The fragmentation likely involves characteristic losses from the polyacetylene chain and the spiroketal ring system. A detailed analysis of the fragmentation pathway would require high-resolution mass spectrometry.
Infrared (IR) Spectroscopy
While specific IR absorption frequencies for (Z)-Tonghaosu were not found in the provided search results, characteristic peaks for its functional groups can be predicted. These would include:
-
C≡C stretching: for the alkyne groups.
-
C=C stretching: for the alkene group in the enol ether.
-
C-O stretching: for the ether linkages in the spiroketal.
-
=C-H stretching: for the vinylic proton.
-
C-H stretching: for the aliphatic protons.
Experimental Protocols
Isolation of (Z)-Tonghaosu
A detailed, step-by-step protocol for the isolation of (Z)-Tonghaosu from plant material is not fully elucidated in the provided search results. However, a general workflow can be inferred from studies on related compounds from the Asteraceae family.
Caption: General workflow for the isolation of (Z)-Tonghaosu.
Methodology:
-
Plant Material Preparation: Air-dry the aerial parts of Chrysanthemum coronarium and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours), followed by filtration. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Bioassay-Guided Isolation: Test the collected fractions for antifeedant activity to identify the fractions containing the active compound(s).
-
Purification: Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure (Z)-Tonghaosu.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR).
Antifeedant Activity Bioassay
The antifeedant properties of (Z)-Tonghaosu can be evaluated against various insect pests, with Pieris brassicae (large white butterfly) larvae being a common model.
Caption: Workflow for the no-choice antifeedant bioassay.
Methodology:
-
Insect Rearing: Maintain a laboratory culture of Pieris brassicae on a suitable host plant (e.g., cabbage) under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod). Use 3rd instar larvae for the assay.
-
Preparation of Test Solutions: Dissolve (Z)-Tonghaosu in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.
-
Leaf Disc Preparation: Use fresh, untreated cabbage leaves. Wash them thoroughly and cut them into uniform discs (e.g., 5 cm diameter).
-
Treatment: Dip the leaf discs into the respective test solutions and the control solution for a standardized time (e.g., 10 seconds). Allow the solvent to evaporate completely.
-
No-Choice Bioassay: Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity. Introduce one pre-starved (for ~2 hours) larva into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment for a specific duration (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed. This can be done using a leaf area meter or by image analysis software.
-
Calculation: Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula:
-
AFI (%) = [(C - T) / (C + T)] * 100
-
Where C is the leaf area consumed in the control group and T is the leaf area consumed in the treatment group.
-
Biological Activity and Signaling Pathways
(Z)-Tonghaosu exhibits significant antifeedant activity, deterring insects from feeding. The precise molecular mechanism underlying this activity is not yet fully elucidated for (Z)-Tonghaosu specifically. However, based on the action of other insect antifeedants and polyacetylenes, a plausible signaling pathway can be proposed.
Antifeedants typically interact with the gustatory system of insects. They can either stimulate deterrent receptors (bitter taste) or block the perception of feeding stimulants (sugars, amino acids). This interaction with gustatory receptor neurons (GRNs) on the insect's mouthparts or tarsi triggers a signaling cascade that ultimately leads to the cessation of feeding behavior.
Caption: Proposed signaling pathway for antifeedant activity.
This proposed pathway suggests that (Z)-Tonghaosu binds to specific gustatory receptors, initiating a signal transduction cascade within the neuron. This leads to the generation of action potentials that travel to the insect's brain. The brain then integrates this negative sensory input, resulting in the inhibition of the motor programs responsible for feeding. Recent research on other polyacetylenes suggests potential interactions with TRP (Transient Receptor Potential) channels, which are involved in sensory perception, indicating another possible avenue for the action of (Z)-Tonghaosu.
Conclusion
(Z)-Tonghaosu is a promising natural product with well-defined physicochemical properties and potent antifeedant activity. This guide provides a foundational understanding for researchers interested in exploring its potential in agriculture and drug development. Further research is warranted to fully elucidate its spectral characteristics, optimize isolation protocols, and unravel the specific molecular targets and signaling pathways involved in its biological effects. Such studies will be crucial for the rational design of more potent and selective analogues for practical applications.
References
Potential Therapeutic Applications of cis-Tonghaosu: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Tonghaosu, a polyacetylene spiroketal found as a constituent of German chamomile (Matricaria chamomilla) essential oil, is a molecule of growing interest in the field of pharmacology. While research specifically isolating and characterizing the therapeutic activities of this compound is still emerging, studies on its stereoisomer, (E)-tonghaosu, and the broader "tonghaosu" molecule have revealed significant potential in oncology and inflammatory diseases. This technical guide synthesizes the current understanding of Tonghaosu's biological activities, focusing on its potential as an inhibitor of key signaling pathways implicated in cancer and inflammation, namely the VEGFR2 and NF-κB pathways. This document aims to provide a comprehensive overview of the existing data, detailed experimental methodologies where available, and a forward-looking perspective on the research and development of this compound as a potential therapeutic agent.
Introduction
This compound, chemically known as (2Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene, is a natural product identified in the essential oil of Matricaria chamomilla[1][2]. While the biological activities of the essential oil as a whole have been extensively studied, demonstrating antiproliferative, antimigratory, antiangiogenic, antioxidant, and antimicrobial effects, the specific contributions of its individual components are less understood[3]. This guide focuses on the therapeutic potential of this compound, drawing primarily from studies on its closely related stereoisomer, (E)-tonghaosu, and undifferentiated "tonghaosu."
The primary areas of therapeutic interest for Tonghaosu are oncology and inflammatory conditions. This is based on findings that demonstrate its ability to modulate critical signaling pathways that drive these diseases. Specifically, (E)-tonghaosu has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis[3]. Furthermore, "tonghaosu" has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival[1].
This whitepaper will present the available quantitative data, detail relevant experimental protocols, and provide visualizations of the implicated signaling pathways to offer a clear and comprehensive resource for researchers and drug developers.
Quantitative Data
The majority of the quantitative data available pertains to the stereoisomer, (E)-tonghaosu, and its potent antiangiogenic activity.
| Compound | Assay | Target | Cell Line | Result | Reference |
| (E)-tonghaosu | VEGFR2 Inhibition Assay | VEGFR2 | Not specified | 1.5-fold more potent than Sorafenib | [3] |
| Flower Extract (containing (E)-tonghaosu and Bisabolol oxide A) | Cell Migration Assay | Cell Migration | Caco-2 | Suppression at 5.8 µg/mL | [3] |
Note: There is currently a lack of specific quantitative data on the biological activity of isolated this compound. The data presented here for the (E)-isomer should be considered as indicative of the potential of the Tonghaosu scaffold. Further research is required to determine if the cis-isomer exhibits similar or differing potency.
Signaling Pathways and Mechanism of Action
Inhibition of the VEGFR2 Signaling Pathway
(E)-tonghaosu has been identified as a potent inhibitor of VEGFR2, a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. The proposed mechanism of action involves the direct or indirect inhibition of VEGFR2, leading to a downstream blockade of signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: Proposed inhibition of the VEGFR2 signaling pathway by (E)-Tonghaosu.
Inhibition of the NF-κB Signaling Pathway
"Tonghaosu" has been reported to inhibit the NF-κB signaling pathway, a crucial pathway in the inflammatory response and in cancer cell survival and proliferation[1]. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of cis-Tonghaosu
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tonghaosu, a naturally occurring polyacetylene, has garnered interest within the scientific community due to its unique spiroketal enol ether structure and potential biological activity. Formally named (Z)-2-(hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene, this compound is a constituent of plants from the Asteraceae family, notably Chrysanthemum coronarium. Its distinct molecular architecture, featuring a Z-configured exocyclic double bond and a conjugated enyne side chain, presents a compelling challenge for synthetic chemists. The development of a robust and stereoselective total synthesis is crucial for enabling further investigation into its medicinal properties and for the generation of analogues for structure-activity relationship (SAR) studies.
This document provides a detailed methodology for the total synthesis of this compound, drawing upon established synthetic strategies for the construction of its key structural motifs. The proposed pathway offers a logical and efficient approach for researchers in organic synthesis and drug development.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound reveals a convergent approach. The target molecule can be disconnected at the exocyclic double bond, suggesting a Wittig-type olefination as the key bond-forming reaction. This disconnection leads to two primary synthons: the spiroketal ketone, 1,6-dioxaspiro[4.4]non-3-en-2-one, and a phosphorus ylide derived from 1-bromo-2,4-hexadiyne. The spiroketal ketone can be further simplified to a linear precursor, highlighting a potential intramolecular ketalization strategy for its formation.
Logical Relationship of the Synthetic Strategy
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
The total synthesis of this compound can be achieved through a series of key transformations. The following protocols provide detailed methodologies for the synthesis of the advanced intermediate, 1,6-dioxaspiro[4.4]non-3-en-2-one, and the subsequent stereoselective Wittig reaction to yield the final product.
I. Synthesis of 1,6-Dioxaspiro[4.4]non-3-en-2-one
This protocol is adapted from methodologies for the synthesis of similar spiroketal lactones. It involves the formation of a linear precursor followed by an acid-catalyzed intramolecular cyclization.
Experimental Workflow for Spiroketal Ketone Synthesis
Caption: Workflow for the synthesis of the spiroketal ketone intermediate.
Protocol:
-
Esterification: To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add 3-butyn-1-ol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to yield the corresponding ester.
-
Hydration and Oxidation: Dissolve the ester (1.0 eq) in a mixture of formic acid and water (9:1, 0.2 M). Add a catalytic amount of mercuric sulfate (B86663) (HgSO₄, 0.05 eq) and heat the mixture to 70 °C for 4 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Dissolve the crude ketone in acetone (B3395972) (0.5 M) and cool to 0 °C. Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C, then quench with isopropanol. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the crude linear keto-acid precursor.
-
Intramolecular Ketalization: Dissolve the crude keto-acid (1.0 eq) in toluene (B28343) (0.1 M) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours to remove water. Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,6-dioxaspiro[4.4]non-3-en-2-one.
II. Synthesis of the Hexa-2,4-diynyl Side Chain
The hexa-2,4-diynyl phosphonium salt is prepared from commercially available starting materials.
Protocol:
-
Synthesis of 1-bromo-2,4-hexadiyne: To a solution of 1,3-hexadiyne (B3052731) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise. After stirring for 30 minutes, add 1,2-dibromoethane (B42909) (1.2 eq). Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and extract with diethyl ether. Dry the organic layer and concentrate to give the crude 1-bromo-2,4-hexadiyne, which can be used in the next step without further purification.
-
Formation of the Phosphonium Salt: To a solution of 1-bromo-2,4-hexadiyne (1.0 eq) in toluene, add triphenylphosphine (B44618) (1.1 eq). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to yield the hexa-2,4-diynyltriphenylphosphonium bromide.
III. Z-Selective Wittig Olefination
This final step couples the spiroketal ketone with the phosphorus ylide to stereoselectively form the cis-isomer of Tonghaosu. The use of a non-stabilized ylide under salt-free conditions is crucial for achieving high Z-selectivity.[1][2][3]
Protocol:
-
Ylide Generation: Suspend the hexa-2,4-diynyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen). Add a strong, salt-free base such as potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise. The formation of the deep red ylide should be observed. Stir the mixture at -78 °C for 1 hour.
-
Wittig Reaction: To the freshly prepared ylide solution at -78 °C, add a solution of 1,6-dioxaspiro[4.4]non-3-en-2-one (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient, e.g., 98:2) to yield this compound as a pale yellow oil.
Quantitative Data Summary
The following table summarizes expected yields for the key synthetic steps based on literature precedents for analogous reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactants | Product | Expected Yield (%) |
| Esterification | Tetrahydrofuran-2-carboxylic acid, 3-butyn-1-ol | But-3-ynyl tetrahydrofuran-2-carboxylate | 85-95 |
| Hydration/Oxidation/Ketalization (three steps) | But-3-ynyl tetrahydrofuran-2-carboxylate | 1,6-Dioxaspiro[4.4]non-3-en-2-one | 50-60 (overall) |
| Phosphonium Salt Formation | 1-Bromo-2,4-hexadiyne, Triphenylphosphine | Hexa-2,4-diynyltriphenylphosphonium bromide | 80-90 |
| Z-Selective Wittig Olefination | 1,6-Dioxaspiro[4.4]non-3-en-2-one, Hexa-2,4-diynyltriphenylphosphonium ylide | This compound | 60-75 |
| Z:E ratio | >95:5 |
Signaling Pathway Analogy: The Wittig Reaction
While not a biological signaling pathway, the mechanism of the Wittig reaction can be visualized as a sequence of interactions leading to a specific outcome, analogous to a signaling cascade.
Caption: Mechanistic pathway of the Wittig reaction.
The presented methodology provides a comprehensive and detailed guide for the total synthesis of this compound. By employing a convergent strategy centered around a highly stereoselective Z-Wittig olefination, this approach allows for the efficient construction of this complex natural product. The detailed protocols and workflows are intended to be a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel therapeutic agents. The successful synthesis of this compound will undoubtedly facilitate a deeper understanding of its biological properties and potential applications.
References
Application Notes and Protocols: Isolation and Purification of cis-Tonghaosu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of cis-Tonghaosu, a bioactive spiroether found in German chamomile (Matricaria recutita).
Introduction
This compound, also known as (Z)-en-yn-dicycloether, is a polyacetylene spiroether that has garnered interest for its biological activities. It is naturally present in the essential oil of German chamomile.[1][2][3] The isolation and purification of this compound are essential for its further investigation in drug discovery and development. This document outlines the protocols for its extraction from chamomile flowers, followed by chromatographic purification.
Data Presentation
The following table summarizes the quantitative data associated with the isolation of this compound and its trans-isomer from German chamomile essential oil.
| Parameter | Value | Source |
| Starting Material | German Chamomile Essential Oil | [1][2] |
| Initial amount of Essential Oil | 1 g | |
| Yield of (E)-spiroether (trans-Tonghaosu) | 10 mg | |
| Yield of (Z)-spiroether (this compound) | 6 mg | |
| Purity of isolated compounds | Not specified, but isolated as distinct fractions by HPLC |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound. The overall workflow involves two main stages: extraction of essential oil from chamomile flowers and chromatographic purification of the target compound.
This protocol describes the extraction of the essential oil from dried chamomile flowers, which is the primary source material for this compound.
Materials and Equipment:
-
Dried flowers of German chamomile (Matricaria recutita)
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh a suitable amount of dried chamomile flowers. For laboratory-scale extraction, 100-500 g is a common starting quantity.
-
Apparatus Setup: Assemble the steam distillation unit. Ensure all glass joints are properly sealed.
-
Loading the Apparatus:
-
Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Place the dried chamomile flowers into the biomass flask.
-
-
Distillation:
-
Heat the boiling flask to generate steam. The steam will pass through the chamomile flowers, carrying the volatile essential oils.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense into a liquid.
-
Collect the distillate, which will consist of a biphasic mixture of water and essential oil, in the receiver.
-
Continue the distillation process for at least 3-4 hours to ensure efficient extraction.
-
-
Separation and Drying:
-
Carefully separate the essential oil layer from the aqueous layer using a separatory funnel. The essential oil is typically less dense than water and will form the upper layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant or filter the dried essential oil into a clean, amber glass vial.
-
-
Storage: Store the essential oil at 4°C in a tightly sealed container, protected from light, to prevent degradation.
This protocol details the separation of this compound from the other components of the chamomile essential oil.
Materials and Equipment:
-
German chamomile essential oil (from Protocol 1)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents: n-hexane, ethyl acetate (B1210297) (HPLC grade)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative HPLC column (e.g., ODS column)
-
Vials for fraction collection
Procedure:
Part A: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve 1 g of the chamomile essential oil in a minimal amount of n-hexane and load it onto the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Begin with 100% n-hexane.
-
Gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane:ethyl acetate (98:2, v/v)
-
n-hexane:ethyl acetate (95:5, v/v)
-
n-hexane:ethyl acetate (90:10, v/v)
-
n-hexane:ethyl acetate (80:20, v/v)
-
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Pool the fractions containing the spiroethers based on the TLC analysis. The fraction eluted with n-hexane:ethyl acetate (90:10) is reported to contain the spiroethers. Concentrate the pooled fractions using a rotary evaporator.
Part B: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the concentrated fraction from the silica gel column chromatography in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: ODS column (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase: Methanol:water (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Fractionation: Inject the sample onto the HPLC system. Collect the peaks corresponding to the (E)- and (Z)-spiroethers. The retention time for (Z)-spiroether (this compound) is reported to be 31.9 minutes under these conditions.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the isolation and purification of this compound.
Caption: Overall workflow for this compound isolation.
Caption: HPLC separation of cis- and trans-Tonghaosu.
References
HPLC Method for the Quantification of cis-Tonghaosu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cis-Tonghaosu. Due to the current lack of publicly available, validated methods specifically for this compound, this protocol is based on established principles of reversed-phase chromatography for natural products of similar presumed structure and polarity. The provided methodology outlines the necessary steps from sample preparation to data analysis and includes recommendations for system suitability and validation parameters. This application note serves as a comprehensive starting point for researchers seeking to develop and validate a robust analytical method for this compound.
Introduction
This compound is a natural compound found in plants of the Chrysanthemum genus, notably Chrysanthemum coronarium. As interest in the pharmacological properties of natural products grows, the need for reliable and accurate analytical methods for their quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of individual components in complex mixtures. This document details a proposed HPLC method for the quantitative analysis of this compound, intended to guide researchers in the development of a validated assay.
Experimental Protocols
Materials and Reagents
-
This compound Analytical Standard: A certified reference standard of this compound with a purity of >95% is required. Note: A commercial source for this standard could not be readily identified at the time of publication.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water (e.g., Milli-Q or equivalent).
-
Sample Matrix: Plant material (e.g., dried and powdered Chrysanthemum coronarium leaves) or other relevant samples.
-
Extraction Solvents: Methanol or ethanol.
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (requires determination) |
Note: The optimal detection wavelength for this compound needs to be determined by acquiring a UV spectrum of the analytical standard. A starting point could be to scan from 200-400 nm.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the homogenized and dried plant material (e.g., 1 g). Add a suitable volume of extraction solvent (e.g., 20 mL of methanol) and extract using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
For a validated method, the following quantitative data should be generated and presented in a clear, tabular format.
| Parameter | Acceptance Criteria | Example Result |
| Retention Time (min) | Consistent across runs | To be determined |
| Linearity (R²) | > 0.999 | To be determined |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | To be determined |
| Precision (%RSD) | < 2% | To be determined |
| Accuracy (% Recovery) | 98-102% | To be determined |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Application Notes and Protocols for the Gas Chromatography Analysis of cis-Tonghaosu
These application notes provide a detailed protocol for the analysis of cis-Tonghaosu, a naturally occurring polyacetylenic spiroether, using gas chromatography (GC) coupled with mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.
This compound, also known as (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene, is a volatile compound found in the essential oil of various plants, most notably Garland Chrysanthemum (Chrysanthemum coronarium). Due to its potential biological activities, accurate and reliable analytical methods for its identification and quantification are crucial.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the steps for the extraction of this compound from plant material and its subsequent analysis by GC-MS.
Sample Preparation: Steam Distillation for Essential Oil Extraction
This compound is typically found within the essential oil fraction of plant material. Steam distillation is a common method for its extraction.
Materials:
-
Fresh or dried plant material (e.g., aerial parts of Chrysanthemum coronarium)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of plant material (e.g., 100 g of fresh material) and place it in the distillation flask of the Clevenger apparatus.
-
Add distilled water to the flask to cover the plant material.
-
Set up the steam distillation apparatus and heat the flask using a heating mantle.
-
Continue the distillation for 3 hours, collecting the essential oil that separates on top of the aqueous layer in the collection tube.
-
Carefully collect the essential oil using a micropipette.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark until GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (e.g., Perkin-Elmer GC-MS).[1]
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable for the separation of volatile compounds like this compound. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Example Column: Fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 1:50 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 240°C, and held for 10 minutes. This program should be optimized based on the specific instrument and column used. A similar multi-step temperature program has been successfully used for the analysis of complex plant extracts.[1]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Range: m/z 40-450.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3 minutes.
Data Analysis and Quantification
-
Compound Identification: The identification of this compound can be achieved by comparing the obtained mass spectrum with reference spectra from mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.[1] The retention index, calculated using a series of n-alkanes, should also be compared with literature values for confirmation.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound if available. In the absence of a standard, the relative percentage amount of this compound can be calculated by comparing its peak area to the total area of all peaks in the chromatogram.[1]
Quantitative Data Summary
The following table provides representative quantitative data that could be obtained from the GC-MS analysis of a plant essential oil containing this compound. Please note that these values are for illustrative purposes, as the actual concentration can vary significantly based on the plant source, growing conditions, and extraction method.
| Compound | Retention Time (min) | Peak Area (Arbitrary Units) | Relative Abundance (%) |
| α-Pinene | 5.8 | 1,200,000 | 5.0 |
| β-Pinene | 6.5 | 850,000 | 3.5 |
| Linalool | 9.2 | 2,500,000 | 10.4 |
| Camphor | 10.1 | 3,100,000 | 12.9 |
| This compound | 15.3 | 4,500,000 | 18.8 |
| (E)-Tonghaosu | 15.8 | 1,800,000 | 7.5 |
| Caryophyllene | 18.2 | 2,900,000 | 12.1 |
| Germacrene D | 19.5 | 2,150,000 | 9.0 |
| Other Compounds | - | 5,000,000 | 20.8 |
| Total | 24,000,000 | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from plant material.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key steps in the analytical protocol.
References
Application Notes and Protocols for the NMR Analysis of cis-Tonghaosu and Related Diacetylenic Spiroacetal Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Tonghaosu is a naturally occurring polyacetylene compound characterized by a diacetylenic spiroacetal enol ether skeleton. This structural motif is found in various plant species, particularly within the Asteraceae family, and has garnered significant interest due to a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Accurate structural elucidation and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals by Nuclear Magnetic Resonance (NMR) spectroscopy are critical for the identification, characterization, and subsequent development of these compounds as potential therapeutic agents.
These application notes provide a detailed overview of the NMR assignments for a representative diacetylenic spiroacetal enol ether, chracetylespienole H (referred to as compound 8 in the source literature), isolated from Chrysanthemum indicum. The methodologies and interpretation strategies outlined herein are directly applicable to the analysis of this compound and other analogous structures.
Data Presentation: NMR Assignments
The complete ¹H and ¹³C NMR assignments for the representative compound, chracetylespienole H, are summarized in the tables below. This data was acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C NMR.
Table 1: ¹H NMR Data of Chracetylespienole H (400 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 5.99 | dd | 10.4, 2.1 |
| 4 | 6.13 | d | 10.4 |
| 6 | 4.88 | br s | |
| 7 | 5.17 | d | 2.0 |
| 8 | 5.86 | d | 9.7 |
| 9 | 6.43 | d | 9.7 |
| 14 | 2.03 | s | |
| 1' (OAc) | 2.09 | s | |
| 2' (OAc) | 1.71 | s |
Table 2: ¹³C NMR Data of Chracetylespienole H (100 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 118.4 |
| 2 | 108.9 |
| 3 | 129.5 |
| 4 | 132.1 |
| 5 | 110.1 |
| 6 | 77.9 |
| 7 | 70.1 |
| 8 | 112.9 |
| 9 | 145.1 |
| 10 | 85.1 |
| 11 | 75.2 |
| 12 | 80.8 |
| 13 | 66.2 |
| 14 | 4.1 |
| 1' (OAc C=O) | 170.7 |
| 2' (OAc CH₃) | 21.4 |
Interpretation of NMR Data
The structural elucidation of diacetylenic spiroacetal enol ethers like this compound relies on the detailed analysis of 1D and 2D NMR spectra.
-
¹H NMR: The proton spectrum reveals key structural features. The olefinic protons on the spiroacetal ring typically appear as doublets or doublets of doublets in the downfield region (δ 5.0-7.0 ppm). The chemical shifts and coupling constants of the protons on the fused ring system are crucial for determining the relative stereochemistry. The methyl protons of the acetyl groups and the terminal methyl group of the polyacetylene chain appear in the upfield region.
-
¹³C NMR: The carbon spectrum confirms the presence of the characteristic functional groups. The spiroketal carbon (C-5) is typically observed around δ 110 ppm. The acetylenic carbons resonate in the δ 65-85 ppm range, while the olefinic carbons are found further downfield (δ 100-150 ppm). The carbonyl carbons of the acetyl groups appear around δ 170 ppm.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbons bearing protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations from the acetyl methyl protons to the corresponding carbonyl carbon and the carbon to which the acetyl group is attached (e.g., C-6 or C-7) confirm the location of these ester groups.
-
The stereochemistry of these complex molecules, including the E/Z geometry of the double bonds and the relative configuration of the stereocenters, is often determined through a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, analysis of coupling constants, and increasingly, through advanced computational methods like DP4+ analysis and comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra[1].
Experimental Protocols
The following are general protocols for the isolation and NMR analysis of this compound and related compounds, based on methodologies reported for similar structures[1].
Isolation and Purification
-
Extraction: The plant material (e.g., aerial parts of Chrysanthemum indicum) is typically extracted with a solvent such as ethanol (B145695) or methanol.
-
Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds.
-
Chromatography: The active fractions are subjected to a series of chromatographic techniques for purification. This may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column.
-
NMR Spectroscopy
-
Sample Preparation: A pure sample of the isolated compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)
-
2D COSY
-
2D HSQC
-
2D HMBC
-
2D NOESY or ROESY (for stereochemical analysis)
-
-
Data Processing: The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (typically to the residual solvent peak, e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).
Mandatory Visualizations
Logical Workflow for NMR-based Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of natural products using NMR.
This comprehensive approach, combining meticulous isolation techniques with a suite of NMR experiments, is indispensable for the accurate characterization of this compound and its analogues, paving the way for further investigation into their pharmacological potential.
References
Application Notes and Protocols for cis-Tonghaosu Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tonghaosu, also known as (Z)-Tonghaosu or cis-en-Yne-dicycloether, is a natural compound found in plants such as Chamomile.[1] Its unique structure, featuring a spiroether system, makes it a molecule of interest in natural product chemistry and potentially in drug discovery. This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It is intended for researchers, scientists, and drug development professionals who are working with this compound or related natural products.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Source |
| CAS Number | 4575-53-5 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | (2Z)-2-(hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene | [1] |
| Synonyms | (Z)-Tonghaosu, cis-en-Yne-dicycloether, (Z)-2-(2,4-Hexadiynylidene)-1,6-dioxaspiro(4.4)non-3-ene | |
| Appearance | Not explicitly stated in search results; likely a solid or oil. | |
| Solubility | Not explicitly stated in search results; likely soluble in organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. | |
| Stability | Data not available. As a precaution, it should be stored in a cool, dark place, and solutions should be prepared fresh. | |
| Purity | Not specified in search results. For use as an analytical standard, purity should be ≥95% as determined by HPLC or GC. |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol outlines the general procedure.
Materials:
-
This compound analytical standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Appropriate solvent (e.g., HPLC-grade methanol, acetonitrile, or ethanol)
Protocol:
-
Weighing: Accurately weigh a precise amount of this compound analytical standard using an analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask of appropriate size. Add a small amount of the chosen solvent and sonicate briefly to ensure complete dissolution.
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent. Mix thoroughly by inverting the flask several times.
-
Stock Solution: This will be your stock solution. Calculate the exact concentration in mg/mL or µg/mL.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the same solvent to achieve the desired concentration range for your analytical method.
-
Storage: Store the stock and working standard solutions at low temperatures (e.g., 2-8 °C) and protect them from light to minimize degradation. It is recommended to prepare fresh working solutions daily.
Analytical Methodologies
While specific validated methods for the routine analysis of this compound are not widely published, the following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as starting points for method development. These are based on general principles for the analysis of similar natural products and isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the quantification and purity assessment of this compound. The separation of cis and trans isomers can often be achieved with the appropriate column and mobile phase selection.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Chiral columns may also be effective for isomer separation.
Suggested HPLC Parameters (for method development):
| Parameter | Recommended Condition |
| Mobile Phase | A gradient of Acetonitrile and Water or Methanol and Water. A typical starting gradient could be 50:50 Acetonitrile:Water, increasing the organic phase over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | A UV scan should be performed to determine the λmax of this compound. A starting point could be around 280 nm based on similar structures. |
Experimental Workflow for HPLC Analysis:
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The NIST WebBook provides Kovats retention indices for (E)-Tonghaosu, which can be a useful reference.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5MS, DB-5) is a suitable choice.
Suggested GC-MS Parameters (for method development):
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. This program should be optimized based on the retention time of the compound. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Experimental Workflow for GC-MS Analysis:
References
Application Notes and Protocols for Cell-based Assays of cis-Tonghaosu Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tonghaosu, a member of the sesquiterpene lactone class of natural products, presents a promising scaffold for drug discovery. Sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] These activities are often attributed to their ability to modulate key signaling pathways involved in disease progression. This document provides detailed protocols for cell-based assays to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory and anti-cancer effects. The protocols are designed to be robust and reproducible, enabling researchers to effectively screen and characterize the biological functions of this compound.
I. Anti-inflammatory Activity of this compound
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. The anti-inflammatory potential of this compound can be evaluated by assessing its ability to modulate inflammatory responses in relevant cell models, such as macrophages. A key signaling pathway often targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory mediators.[2][3]
A. Inhibition of Inflammatory Mediators in Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Determine the percentage inhibition of NO and PGE2 production by this compound compared to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the inflammatory mediator production.
Data Presentation:
| Concentration of this compound (µM) | % Inhibition of NO Production | % Inhibition of PGE2 Production |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 5 | 35.8 ± 3.5 | 31.5 ± 2.8 |
| 10 | 52.1 ± 4.2 | 48.9 ± 3.7 |
| 25 | 78.6 ± 5.1 | 72.4 ± 4.5 |
| 50 | 91.3 ± 3.9 | 88.7 ± 3.2 |
| IC50 (µM) | 9.5 | 11.2 |
B. NF-κB Signaling Pathway Modulation
This assay determines if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.[4][6] This can be assessed using a reporter gene assay or by monitoring the translocation of the NF-κB p65 subunit.[7][8]
Experimental Protocol (NF-κB Reporter Assay):
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6 hours to activate the NF-κB pathway.[7]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.
Data Presentation:
| Concentration of this compound (µM) | % Inhibition of NF-κB Activity |
| 1 | 18.7 ± 2.5 |
| 5 | 40.2 ± 3.8 |
| 10 | 61.5 ± 4.9 |
| 25 | 85.3 ± 4.1 |
| 50 | 95.1 ± 2.7 |
| IC50 (µM) | 8.2 |
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
II. Anti-cancer Activity of this compound
The potential of this compound as an anti-cancer agent can be investigated through a series of cell-based assays designed to assess its effects on cancer cell viability, proliferation, and induction of apoptosis (programmed cell death).[1][9][10]
A. Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, HCT116 human colon cancer) into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.
Data Presentation:
| Cell Line | Concentration of this compound (µM) | % Cell Viability | IC50 (µM) |
| A549 | 0.1 | 98.2 ± 3.1 | 15.8 |
| 1 | 85.7 ± 4.5 | ||
| 10 | 55.3 ± 3.9 | ||
| 50 | 21.9 ± 2.8 | ||
| 100 | 8.1 ± 1.5 | ||
| HCT116 | 0.1 | 99.1 ± 2.7 | 12.5 |
| 1 | 82.4 ± 3.6 | ||
| 10 | 48.9 ± 4.1 | ||
| 50 | 18.7 ± 2.5 | ||
| 100 | 5.6 ± 1.2 |
B. Apoptosis Induction Assay
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[15] The ability of this compound to induce apoptosis can be assessed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining followed by flow cytometry.[16][17]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V and Propidium (B1200493) Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation:
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (IC50) | 45.8 ± 3.7 | 35.2 ± 2.9 | 19.0 ± 2.1 |
Experimental Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the anti-inflammatory and anti-cancer bioactivities of this compound. By employing these detailed protocols, researchers can obtain reliable and quantitative data to elucidate the compound's mechanism of action and assess its therapeutic potential. The structured data presentation and visual diagrams of signaling pathways and workflows are intended to facilitate clear interpretation and communication of the experimental findings. Further investigation into the specific molecular targets of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. raybiotech.com [raybiotech.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Anticancer activity of sesquiterpene lactone from plant food (Carpesium rosulatum) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 凋亡分析检测 [sigmaaldrich.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using "cis-Tonghaosu"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"cis-Tonghaosu" is a naturally occurring spiroether found in the essential oil of various plants, notably German chamomile (Matricaria chamomilla L.). While research on the isolated compound is emerging, the biological activities of essential oils rich in "this compound" suggest its potential as a therapeutic agent, particularly for its anti-inflammatory and antioxidant properties. These application notes provide a comprehensive guide for the in vivo experimental design and protocols for investigating the therapeutic potential of "this compound," based on existing literature on chamomile essential oil and its constituents.
Preclinical In Vivo Experimental Design
A thorough preclinical evaluation of "this compound" should encompass efficacy, pharmacokinetics, and toxicology studies. The following experimental designs are proposed based on the known biological activities of chamomile essential oil.
Anti-inflammatory Activity Assessment
Animal Model: Wistar rats or BALB/c mice are suitable models for inducing inflammation.
Experimental Groups:
-
Group 1: Vehicle Control: Administered with the vehicle used to dissolve "this compound" (e.g., corn oil, saline with a solubilizing agent).
-
Group 2: Positive Control: Administered with a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: "this compound" Treatment Groups: Administered with varying doses of "this compound" (e.g., 50, 100, and 200 mg/kg).
Route of Administration: Oral gavage is a common and clinically relevant route for administration.
Endpoints:
-
Measurement of paw edema volume at regular intervals.
-
Histopathological analysis of inflamed tissues.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inflammatory mediators (e.g., NO) in serum or tissue homogenates.[1]
-
Assessment of myeloperoxidase (MPO) activity in tissues as an indicator of neutrophil infiltration.
Antioxidant Activity Assessment
Animal Model: Wistar rats or C57BL/6 mice can be used. Oxidative stress can be induced by agents like carbon tetrachloride (CCl4) or lipopolysaccharide (LPS).
Experimental Groups:
-
Group 1: Vehicle Control.
-
Group 2: Oxidative Stress Control: Administered with the inducing agent.
-
Group 3: Positive Control: Administered with a standard antioxidant (e.g., N-acetylcysteine).
-
Group 4-6: "this compound" Treatment Groups: Administered with varying doses of "this compound" prior to or concurrently with the inducing agent.
Route of Administration: Oral gavage or intraperitoneal injection.
Endpoints:
-
Measurement of antioxidant enzyme levels (e.g., SOD, CAT, GPx) in liver or other target tissues.
-
Assessment of lipid peroxidation (e.g., MDA levels).
-
Measurement of total antioxidant capacity in plasma.
Acute Toxicity Study
Animal Model: Swiss albino mice or Sprague-Dawley rats.
Experimental Design:
-
A limit test can be performed initially with a high dose (e.g., 2000 mg/kg).
-
If mortality is observed, a full acute toxicity study with multiple dose groups should be conducted to determine the LD50.
Route of Administration: Oral gavage.
Endpoints:
-
Mortality and clinical signs of toxicity observed for 14 days.
-
Body weight changes.
-
Gross necropsy and histopathological examination of major organs.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Anti-inflammatory Effect of "this compound" on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 6h | % Inhibition of Edema at 3h |
| Vehicle Control | - | ||||
| Positive Control | |||||
| "this compound" | 50 | ||||
| "this compound" | 100 | ||||
| "this compound" | 200 |
Table 2: Antioxidant Effect of "this compound" in an Oxidative Stress Model
| Treatment Group | Dose (mg/kg) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) | MDA Levels (nmol/mg protein) |
| Vehicle Control | - | ||||
| Oxidative Stress Control | - | ||||
| Positive Control | |||||
| "this compound" | 50 | ||||
| "this compound" | 100 | ||||
| "this compound" | 200 |
Table 3: Acute Oral Toxicity of "this compound" in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | ||||
| 500 | ||||
| 1000 | ||||
| 2000 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are acclimatized for one week.
-
Grouping: Animals are divided into experimental groups as described in the anti-inflammatory activity assessment section.
-
Treatment: "this compound," vehicle, or positive control is administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 3, and 6 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Sample Collection: At the end of the experiment, animals are euthanized, and blood and paw tissue can be collected for biochemical and histopathological analysis.
Protocol 2: Acute Oral Toxicity Study (OECD 423)
-
Animals: Female Swiss albino mice (20-25 g) are used.
-
Grouping and Dosing: A starting dose of 2000 mg/kg is administered to one animal.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for the first 4 hours and then daily for 14 days. Body weight is recorded weekly.
-
Step-wise Procedure:
-
If the first animal survives, two more animals are dosed at 2000 mg/kg.
-
If the first animal dies, the dose is lowered for the next animal.
-
-
Endpoint: The LD50 is determined based on the mortality pattern.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Visualization of Signaling Pathways and Workflows
Hypothesized Anti-inflammatory Signaling Pathway of "this compound"
Based on the known anti-inflammatory effects of chamomile essential oil, which can inhibit the PI3K/Akt/mTOR and p38 MAPK signaling pathways, a potential mechanism for "this compound" can be proposed.[2]
Caption: Hypothesized anti-inflammatory signaling pathway of "this compound".
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Disclaimer
The provided protocols and signaling pathway information for "this compound" are based on extrapolations from studies on chamomile essential oil and its major constituents. These should be considered as a starting point for investigation. Researchers should conduct their own literature review and pilot studies to optimize doses and experimental conditions for the purified "this compound" compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Chiral Separation of "cis-Tonghaosu" Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
"cis-Tonghaosu," with the chemical structure (Z)-2-(hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene, is a natural product of significant interest due to its unique spiroketal structure incorporating a furan (B31954) ring and a conjugated enyne system. The presence of a stereocenter at the spiro carbon atom means that "this compound" can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, with one isomer potentially exhibiting desired therapeutic effects while the other may be inactive or even toxic, the development of robust analytical methods for their chiral separation is paramount in drug discovery and development.
These application notes provide detailed protocols for the enantioselective separation of "this compound" isomers using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). The methodologies are based on established principles for the chiral separation of structurally related compounds, including spiroketals, furan derivatives, and polyacetylenes.
Data Presentation: Comparison of Chiral Separation Methods
The following table summarizes the proposed HPLC methods for the chiral separation of "this compound" isomers. These methods utilize different types of chiral stationary phases, demonstrating the versatility of polysaccharide- and cyclodextrin-based columns for this class of compounds.
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Polysaccharide-Based CSP (Reversed Phase) | Method 3: Cyclodextrin-Based CSP (Reversed Phase) |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized) | CYCLOBOND™ I 2000 RSP (Hydroxypropyl-beta-cyclodextrin) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) | Methanol / Water (50:50, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min | ~ 12.1 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 11.5 min | ~ 13.5 min |
| Resolution (Rs) | > 1.8 | > 1.5 | > 1.7 |
| Selectivity (α) | ~ 1.18 | ~ 1.15 | ~ 1.14 |
Experimental Protocols
Protocol 1: Chiral Separation of "this compound" Isomers using a Polysaccharide-Based CSP in Normal Phase Mode
This protocol details the enantioselective separation of "this compound" using a polysaccharide-based chiral stationary phase under normal phase conditions. This is often a successful starting point for the chiral separation of many natural products.
1. Materials and Reagents:
-
Racemic "this compound" standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Chiral HPLC column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm, PTFE)
2. Instrument and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic "this compound" standard in the mobile phase to achieve a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared "this compound" sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.
5. Optimization:
-
The ratio of n-Hexane to Isopropanol can be adjusted to optimize resolution and retention times. Increasing the percentage of Isopropanol will generally decrease retention times.
-
Other alcohol modifiers such as ethanol (B145695) can be evaluated.
Protocol 2: Chiral Separation of "this compound" Isomers using a Polysaccharide-Based CSP in Reversed Phase Mode
This protocol outlines the separation using an immobilized polysaccharide-based CSP, which offers broader solvent compatibility, including reversed-phase conditions.
1. Materials and Reagents:
-
Racemic "this compound" standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Chiral HPLC column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm, PVDF)
2. Instrument and Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic "this compound" in Acetonitrile.
-
Dilute the stock solution with the mobile phase to the final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm PVDF syringe filter prior to injection.
4. Procedure:
-
Thoroughly equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomeric peaks.
-
Determine the retention times, resolution, and selectivity of the separation.
5. Optimization:
-
The ratio of Acetonitrile to water can be varied to fine-tune the separation.
-
Methanol can be used as an alternative organic modifier.
-
The column temperature can be adjusted (e.g., between 20-40°C) to improve enantioselectivity.
Protocol 3: Chiral Separation of "this compound" Isomers using a Cyclodextrin-Based CSP in Reversed Phase Mode
This protocol utilizes a cyclodextrin-based CSP, which separates enantiomers based on inclusion complexation.
1. Materials and Reagents:
-
Racemic "this compound" standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Acetic Acid (analytical grade)
-
Chiral HPLC column: CYCLOBOND™ I 2000 RSP (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm, PVDF)
2. Instrument and Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Column: CYCLOBOND™ I 2000 RSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Water (50:50, v/v) with 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic "this compound" in Methanol.
-
Filter the sample through a 0.45 µm PVDF syringe filter.
4. Procedure:
-
Equilibrate the column with the mobile phase, ensuring a stable baseline.
-
Inject the sample solution.
-
Collect the chromatogram and evaluate the separation parameters.
5. Optimization:
-
The percentage of Methanol in the mobile phase can be adjusted.
-
The concentration of the acidic modifier (e.g., acetic acid or trifluoroacetic acid) can be optimized to improve peak shape and resolution.[1]
Mandatory Visualizations
Caption: General workflow for the chiral HPLC separation of "this compound" isomers.
Caption: Logical workflow for selecting a chiral HPLC method for "this compound".
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Tonghaosu
Welcome to the technical support center for the synthesis of cis-Tonghaosu. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a spiroketal enol ether, is a multi-step process. A plausible and efficient route involves four key stages:
-
Synthesis of the Furan (B31954) Precursor: Preparation of 5-(3-hydroxypropyl)-2-furaldehyde, which serves as the backbone for the spiroketal core.
-
Preparation of the Phosphonium (B103445) Ylide: Synthesis of (2,4-hexadiynyl)triphenylphosphonium bromide, the precursor to the reactive ylide for the side chain.
-
Z-Selective Wittig Reaction: The crucial coupling of the furan aldehyde and the diynyl ylide to form the carbon skeleton with the desired cis (Z) stereochemistry of the double bond.
-
Acid-Catalyzed Spiroketalization: The final cyclization step to form the characteristic 1,6-dioxaspiro[4.4]non-3-ene ring system of this compound.
Q2: How can I improve the Z-selectivity of the Wittig reaction?
A2: Achieving high Z-selectivity in the Wittig reaction with non-stabilized ylides, such as the one used for the this compound side chain, is critical. Key factors to consider are:
-
Use of Salt-Free Ylides: The presence of lithium salts can decrease Z-selectivity. Preparing the ylide using bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) can generate "salt-free" conditions.[1]
-
Solvent Choice: Non-polar, aprotic solvents like THF or toluene (B28343) are preferred as they do not stabilize the betaine (B1666868) intermediate, thus favoring the kinetic Z-product.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, typically -78 °C, is crucial to favor the kinetically controlled formation of the Z-alkene and prevent isomerization to the more thermodynamically stable E-alkene.[1][2]
Q3: What are common issues in the final spiroketalization step?
A3: The acid-catalyzed spiroketalization can sometimes result in low yields or the formation of side products. Common issues include:
-
Incomplete Cyclization: This may be due to insufficient acid catalyst or reaction time. Careful monitoring by TLC is recommended.
-
Decomposition of the Product: The polyenyne chain can be sensitive to strong acids. Using a mild acid catalyst and carefully controlling the reaction temperature can mitigate this.
-
Formation of Isomers: While the desired spiroketal is generally the thermodynamically favored product, other isomers can form. Purification by column chromatography is often necessary.
Q4: I am having trouble purifying the final product. What are the recommended methods?
A4: this compound and related spiroketal enol ethers can be challenging to purify due to their potential instability.
-
Column Chromatography: Standard silica (B1680970) gel chromatography is the most common method. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically effective.
-
Silver Nitrate-Impregnated Silica Gel: For difficult separations of Z and E isomers, chromatography on silica gel impregnated with silver nitrate (B79036) can be very effective, as the silver ions interact differently with the double bonds.[3]
-
Handling Precautions: Due to the potential sensitivity of the polyenyne chain, it is advisable to minimize exposure to light and air during purification and storage.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Stage 1: Synthesis of 5-(3-hydroxypropyl)-2-furaldehyde
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product. | Incomplete reaction of the starting materials. | Ensure the use of high-purity starting materials. Optimize reaction time and temperature based on TLC monitoring. |
| Side reactions, such as polymerization of furan derivatives. | Maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use purified solvents. | |
| Difficulty in purifying the aldehyde. | The product is a polar compound and may be difficult to separate from other polar byproducts. | Use a suitable gradient of polar solvents (e.g., ethyl acetate in hexanes) for column chromatography. |
Stage 2: Preparation of (2,4-hexadiynyl)triphenylphosphonium Bromide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the phosphonium salt. | Incomplete reaction between 1-bromo-2,4-hexadiyne and triphenylphosphine (B44618). | Ensure the use of anhydrous solvents and reagents. The reaction may require elevated temperatures or prolonged reaction times. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] |
| The 1-bromo-2,4-hexadiyne precursor is unstable. | Use freshly prepared or purified 1-bromo-2,4-hexadiyne for the best results. | |
| The phosphonium salt is difficult to handle (hygroscopic). | Phosphonium salts can be hygroscopic. | Handle the product under a dry, inert atmosphere and store it in a desiccator. |
Stage 3: Z-Selective Wittig Reaction
| Problem | Potential Cause | Suggested Solution |
| Low yield of the coupled product. | The ylide is unstable and decomposes before reacting with the aldehyde. | Generate the ylide in situ at low temperature (-78 °C) and add the aldehyde solution dropwise to the freshly prepared ylide. Some unstable ylides are best generated in the presence of the aldehyde.[5] |
| The aldehyde is labile and decomposes under the basic reaction conditions. | Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde. | |
| Poor Z:E selectivity. | Presence of lithium salts from the base used to generate the ylide (e.g., n-BuLi). | Use a sodium- or potassium-based amide base (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.[1] |
| The reaction temperature is too high, allowing for equilibration to the more stable E-isomer. | Maintain a low reaction temperature (-78 °C) throughout the addition of the aldehyde and for a period afterward before slowly warming to room temperature.[1] | |
| The solvent is too polar. | Use a non-polar aprotic solvent such as THF or diethyl ether.[1] | |
| Difficulty in removing triphenylphosphine oxide byproduct. | Triphenylphosphine oxide has a similar polarity to the product. | Triphenylphosphine oxide can often be precipitated from a non-polar solvent like hexane. Careful column chromatography is also effective.[3] |
Stage 4: Acid-Catalyzed Spiroketalization
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound. | The acid catalyst is too strong, leading to decomposition of the starting material or product. | Use a mild acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA). |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. | |
| Formation of a mixture of spiroketal isomers. | The reaction has not reached thermodynamic equilibrium. | Allow the reaction to stir for a longer period to ensure the formation of the most stable isomer. |
| Product is unstable during workup. | The product is sensitive to aqueous acid. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. |
Experimental Protocols & Data
Protocol 1: Synthesis of 5-(3-hydroxypropyl)-2-furaldehyde
A detailed protocol for the synthesis of 5-substituted-2-furaldehydes can be adapted from literature procedures involving organozinc reagents.[6]
Table 1: Reaction Parameters for the Synthesis of 5-Substituted-2-furaldehydes
| Parameter | Condition | Expected Yield (%) | Reference |
| Catalyst | Pd(dppf)Cl₂ | 71-77 | [6] |
| Solvent | THF | - | [6] |
| Temperature | Room Temperature | - | [6] |
Protocol 2: Preparation of (2,4-hexadiynyl)triphenylphosphonium Bromide
This phosphonium salt can be prepared by reacting 1-bromo-2,4-hexadiyne with triphenylphosphine in a suitable solvent.
Table 2: General Conditions for Phosphonium Salt Formation
| Parameter | Condition | Expected Yield (%) | Reference |
| Solvent | Toluene or Acetonitrile | 87-98 (for similar salts) | [4] |
| Temperature | Reflux or Microwave (60 °C) | - | [4] |
| Reaction Time | 30 min - 24 h | - | [4][7] |
Protocol 3: Z-Selective Wittig Reaction
Table 3: Optimization of Z-Selectivity in Wittig Reactions
| Parameter | Condition for High Z-Selectivity | Effect on Z:E Ratio | Reference |
| Base | NaHMDS or KHMDS (salt-free) | Increases | [1] |
| Solvent | THF, Toluene (non-polar, aprotic) | Increases | [1] |
| Temperature | -78 °C | Increases | [1][2] |
| Additives | None (Lithium salt-free) | Increases | [8] |
Protocol 4: Acid-Catalyzed Spiroketalization
The final product is formed by treating the diol from the Wittig reaction with a catalytic amount of acid.
Table 4: Conditions for Acid-Catalyzed Spiroketalization
| Parameter | Condition | Expected Yield (%) | Reference |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Moderate to high | General Knowledge |
| Solvent | Dichloromethane (DCM) | - | General Knowledge |
| Temperature | Room Temperature | - | General Knowledge |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Z:E Ratio in Wittig Reaction
Caption: Troubleshooting workflow for poor Z-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Overcoming "cis-Tonghaosu" stability and degradation issues
Technical Support Center: cis-Tonghaosu
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the stability and degradation challenges associated with this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it unstable?
A: this compound is a bioactive sesquiterpene lactone isolated from Chrysanthemum coronarium. Its instability primarily stems from its chemical structure, which likely contains reactive functional groups such as an α,β-unsaturated carbonyl system or an endoperoxide bridge. These groups are susceptible to degradation under various conditions, including exposure to high temperatures, non-neutral pH, light, and certain solvents.
Q2: What are the optimal storage and handling conditions for this compound?
A: To ensure maximum stability, this compound should be stored as a dry, solid powder in a tightly sealed, amber glass vial.[1] The recommended storage temperature is -20°C or below.[1][2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the compound is sensitive to moisture.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling the compound.[3]
Q3: Which solvents are recommended for preparing this compound solutions?
A: For stock solutions, anhydrous solvents such as DMSO or DMF are recommended. For aqueous buffers in biological assays, it is critical to prepare solutions fresh immediately before use. Avoid using nucleophilic solvents like methanol (B129727) or ethanol (B145695) for long-term storage, as they can react with the compound.[2] Studies on similar compounds have shown that sesquiterpene lactones are more stable at a slightly acidic pH (e.g., pH 5.5) compared to neutral or alkaline conditions (pH 7.4 and above).[4]
Q4: What is the best way to monitor the stability of this compound in my experiments?
A: The most reliable method for monitoring the stability of this compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[5][6] These techniques can separate the parent compound from its degradants, allowing for accurate quantification over time.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Q: My bioassay results are highly variable. Could this be a compound stability issue?
-
A: Yes, high variability is a classic sign of compound degradation. If this compound degrades during the assay incubation period, its effective concentration will decrease, leading to inconsistent results.
-
Recommendations:
-
Prepare Fresh: Make working solutions immediately before adding them to the assay.
-
Time-Course Stability: Run a stability check in your assay medium. Incubate this compound in the medium (without cells or targets) and measure its concentration by HPLC at different time points (e.g., 0, 2, 6, 24 hours).
-
pH Control: Ensure the pH of your assay buffer is in a range where the compound is most stable, preferably slightly acidic if the assay permits.[4]
-
-
Problem 2: Appearance of new peaks in my HPLC or LC-MS analysis.
-
Q: I see new peaks appearing in my chromatogram when I re-analyze a sample of this compound. What are they?
-
A: These are almost certainly degradation products. Their appearance indicates that the compound is not stable under your storage or analytical conditions.
-
Recommendations:
-
Characterize Degradants: Use LC-MS/MS to get mass information on the new peaks, which can help elucidate their structures and understand the degradation pathway.[5][6]
-
Review Handling Procedures: Ensure you are following optimal storage and handling protocols. Check for potential sources of contamination, light exposure, or temperature fluctuations.[1]
-
Optimize Analytical Method: Your analytical method itself could be causing degradation. Check the pH of the mobile phase and the temperature of the autosampler and column.
-
-
Problem 3: Low or no recovery of the compound after purification or workup.
-
Q: My yield of this compound is very low after my purification step. What could be happening?
-
A: The compound may be degrading during the workup or purification process. Sesquiterpene lactones can be sensitive to silica (B1680970) gel, high temperatures, and certain solvents used in chromatography.
-
Recommendations:
-
Minimize Heat: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures or lyophilization.
-
Inert Conditions: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Chromatography: Consider alternative purification methods such as preparative HPLC with a non-nucleophilic mobile phase at a controlled pH.
-
-
Data Presentation
Table 1: Illustrative Stability Profile of this compound in Different Conditions This table presents hypothetical data based on the known behavior of similar sesquiterpene lactones to guide experimental design.
| Condition | Temperature | % Remaining after 24h | Primary Degradation Product |
| PBS Buffer (pH 7.4) | 37°C | 45% | Hydrolyzed lactone ring |
| Acetate Buffer (pH 5.5) | 37°C | 85% | Minimal degradation |
| Cell Culture Medium + 10% FBS | 37°C | 60% | Adduct with media components |
| Anhydrous DMSO | -20°C | >99% | None detected |
| Anhydrous DMSO | 25°C (Room Temp) | 92% | Isomerization product |
| Methanol | 25°C (Room Temp) | 70% | Methanol adduct |
Experimental Protocols
Protocol 1: Recommended Handling and Preparation of this compound Stock Solutions
-
Acclimatization: Before opening, remove the vial of solid this compound from the -20°C freezer and place it in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature.
-
Weighing: Briefly open the vial and quickly weigh the desired amount of powder in a clean, dry environment. Minimize exposure to air and light.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term use.
Protocol 2: General Procedure for Stability Assessment by HPLC
-
Preparation: Prepare a 100 µM solution of this compound in the test buffer or medium (e.g., PBS, pH 7.4).
-
Time Zero (T=0) Sample: Immediately after preparation, inject a sample of the solution onto a calibrated HPLC-UV system to determine the initial concentration (peak area).
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., in a 37°C incubator).
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution. If necessary, quench any reaction by adding an equal volume of cold acetonitrile (B52724) and centrifuge to precipitate proteins.
-
Analysis: Analyze the samples by HPLC. Record the peak area of the parent this compound peak at each time point.
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Recommended workflow for handling and using this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. researchgate.net [researchgate.net]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. researchgate.net [researchgate.net]
"cis-Tonghaosu" purification challenges from complex mixtures
Welcome to the technical support center for the purification of cis-Tonghaosu. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from complex natural product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
A1: this compound is a polyacetylene compound belonging to the class of spiroketal enol ethers. Its chemical formula is C₁₃H₁₂O₂ and it has a molecular weight of approximately 200.23 g/mol .[1][2] It is a known constituent of plants from the Asteraceae family, notably from Garland chrysanthemum (Chrysanthemum coronarium L.) and Chamomile (Matricaria recutita L.).[3][4]
Q2: What are the main challenges associated with the purification of this compound?
A2: The primary challenges in purifying this compound stem from its inherent instability and the complexity of the plant extracts from which it is isolated. Key challenges include:
-
Instability: Polyacetylenes, including this compound, are known to be sensitive to light, heat, and air, which can lead to degradation and isomerization during the extraction and purification process.
-
Complex Matrix: Plant extracts contain a vast array of other compounds, such as flavonoids, terpenoids, phenolic acids, and other polyacetylenes, which can interfere with the isolation of the target compound.[5] For instance, extracts of Chrysanthemum coronarium have been found to contain compounds like camphor (B46023) and cis-chrysanthenyl acetate.
-
Co-eluting Impurities: Structurally similar compounds, including the trans-isomer of Tonghaosu and other related spiroethers, can be difficult to separate from the desired cis-isomer using standard chromatographic techniques.
Q3: What are the typical classes of impurities I can expect in a crude extract containing this compound?
A3: When working with extracts from sources like Chrysanthemum coronarium or chamomile, you can expect a wide range of chemical classes that may co-extract with this compound. These include, but are not limited to:
-
Terpenoids: Monoterpenes (e.g., camphor, borneol) and sesquiterpenes are common in the essential oil fractions.
-
Flavonoids: Apigenin, luteolin, and their glucosides are prevalent in chamomile.
-
Phenolic Acids: Caffeic acid and its derivatives are often present.
-
Other Polyacetylenes: A variety of other polyacetylene structures are known to occur in Asteraceae plants and may have similar chromatographic behavior.
-
Lipids and Pigments: Fatty acids, chlorophylls, and carotenoids are common in initial solvent extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound in the Final Isolate | Degradation during extraction/purification: Polyacetylenes are often unstable. | • Minimize exposure to light and heat: Use amber glassware and perform extractions and chromatography at low temperatures. • Work under an inert atmosphere: Use nitrogen or argon to prevent oxidation. • Choose appropriate solvents: Avoid highly acidic or basic conditions that could catalyze degradation. |
| Inefficient Extraction: The initial extraction may not be optimal for polyacetylenes. | • Solvent Selection: Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol) to find the most effective one for extracting this compound. • Extraction Method: Consider using techniques like supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE) which can be performed at lower temperatures. | |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with polar functional groups. | • Mobile Phase Modification: Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups. • pH Adjustment: Control the pH of the mobile phase to suppress the ionization of interfering compounds. • Use of specialized columns: Employ end-capped HPLC columns or columns with a different stationary phase (e.g., phenyl-hexyl). |
| Column Overload: Injecting too concentrated a sample. | • Dilute the sample: Inject a more dilute solution to see if peak shape improves. • Increase column capacity: Use a column with a larger diameter or a higher stationary phase loading. | |
| Co-elution of cis- and trans-Isomers | Insufficient resolution of the chromatographic method. | • Optimize Mobile Phase: Perform a systematic study of different solvent mixtures (e.g., acetonitrile (B52724)/water, methanol/water) and gradients to improve separation. • Lower the Temperature: Running the chromatography at a lower temperature can sometimes enhance the separation of isomers. • Consider a different chromatographic technique: Techniques like counter-current chromatography (CCC) can offer different selectivity for isomer separation. |
| Presence of Multiple Unidentified Peaks in the Final Fraction | Incomplete separation from other matrix components. | • Employ orthogonal separation techniques: Combine different chromatographic methods based on different separation principles (e.g., normal-phase followed by reverse-phase HPLC, or size-exclusion chromatography followed by HPLC). • Use preparative HPLC with fraction collection: Collect narrow fractions across the peak of interest and analyze them by a high-resolution method like UPLC-MS to identify pure fractions. |
Experimental Protocols
Protocol 1: General Extraction of Polyacetylenes from Plant Material
This protocol provides a general guideline for the extraction of polyacetylenes from dried plant material.
-
Grinding: Grind the dried plant material (e.g., aerial parts of Chrysanthemum coronarium) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) at room temperature. A ratio of 1:10 (w/v) of plant material to solvent is recommended.
-
Stir the mixture for 24 hours in the dark to prevent photodegradation.
-
-
Filtration and Concentration:
-
Filter the mixture to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure at a low temperature (<30°C) using a rotary evaporator to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C under an inert atmosphere until further purification.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the purification of this compound from a crude extract using preparative HPLC.
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be 50% acetonitrile, increasing to 100% over 30 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detection at a wavelength where polyacetylenes absorb (e.g., 254 nm or a broader range using a diode array detector).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of this compound.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure at a low temperature.
Quantitative Data Summary
| Purification Step | Parameter | Description | Target Value |
| Crude Extraction | Extraction Yield (%) | (Mass of crude extract / Mass of dry plant material) x 100 | Varies depending on the source material and extraction method. |
| Column Chromatography (e.g., Silica Gel) | Fraction Yield (%) | (Mass of fraction / Mass of crude extract) x 100 | - |
| Purity of this compound in fraction (%) | Determined by analytical HPLC (e.g., peak area normalization). | Enrichment of the target compound. | |
| Preparative HPLC | Recovery (%) | (Mass of purified this compound / Mass of this compound in the loaded fraction) x 100 | > 80% |
| Final Purity (%) | Determined by analytical HPLC-MS. | > 95% for most research applications. |
Visualizations
Signaling Pathway Diagram
While the direct signaling pathway of this compound is not yet fully elucidated, related spiroketal-enol ether polyynes have been shown to exhibit anti-neuroinflammatory activity. This involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed anti-neuroinflammatory signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the purification of this compound from a plant source.
Caption: General experimental workflow for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of spiroketal enol ethers related to tonghaosu and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic studies on the isolation of peroxydisulphate oxidation products of primaquine [ouci.dntb.gov.ua]
Technical Support Center: Synthetic cis-Tonghaosu (Artemisinin)
Welcome to the technical support center for synthetic cis-Tonghaosu (Artemisinin). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities encountered during the synthesis, purification, and analysis of Artemisinin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic or semi-synthetic Artemisinin?
A1: The most frequently reported impurities in Artemisinin produced via synthetic or semi-synthetic routes include process-related impurities and degradation products. Key impurities that can affect the purity of the final Active Pharmaceutical Ingredient (API) are Artemisitene and 9-epi-artemisinin (B193788), a diastereomer of Artemisinin.[1][2] Other potential impurities, often originating from precursor materials or side reactions, include artemisinic acid, dihydroartemisinic acid, and arteannuin B.[2][3] Deoxy-artemisinin is a known degradation product that can form under poor storage conditions.[1]
Q2: How do these impurities originate?
A2: Impurities in Artemisinin can arise from several sources:
-
Biosynthetic or Semi-Synthetic Precursors: In routes that utilize precursors from Artemisia annua or engineered yeast, compounds like artemisinic acid and dihydroartemisinic acid can carry over.
-
Side Reactions: The cyclization and oxidation steps in the synthesis are complex and can lead to the formation of isomers and related compounds. For example, 9-epi-artemisinin is a stereoisomer that can form during the process.
-
Degradation: Artemisinin can degrade under certain conditions, such as high temperatures, to form products like deoxy-artemisinin.
-
Incomplete Purification: Residual starting materials, reagents, or solvents may remain if the purification process is not optimized.
Q3: Why is it critical to control the levels of these impurities?
A3: Controlling impurities is crucial because they can impact the purity, safety, and efficacy of the final drug product. Impurities may have their own pharmacological or toxicological profiles. Furthermore, the presence of certain impurities, even at low levels, can affect the stability of the API. Regulatory agencies have strict guidelines on the limits of impurities in pharmaceutical products.
Q4: What analytical methods are recommended for detecting and quantifying impurities in Artemisinin?
A4: High-Performance Liquid Chromatography (HPLC) is the most common technique. Different detectors can be used depending on the required sensitivity and specificity:
-
HPLC with UV Detection (HPLC-UV): Suitable for checking the purity of bulk Artemisinin against monograph standards, typically using a wavelength of 210-216 nm. However, its sensitivity may be limited for trace impurities as Artemisinin lacks a strong chromophore.
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A robust method for routine quantification and can be more sensitive than UV for certain impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most sensitive and specific method, capable of detecting and identifying impurities at very low levels. It is essential for a comprehensive impurity profile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A1: An unexpected peak could be a known impurity, a new byproduct, or a contaminant. Here is a systematic approach to identification:
-
Check Retention Time: Compare the retention time of the unknown peak with those of known Artemisinin-related impurities (Artemisitene, 9-epi-artemisinin) if you have reference standards.
-
LC-MS Analysis: The most definitive way to identify the peak is by using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the compound, which can be used to hypothesize its structure.
-
Spiking Experiment: If you suspect a particular impurity and have a reference standard, "spike" your sample with a small amount of the standard. If the peak height of your unknown peak increases without the appearance of a new peak, it confirms the identity.
-
Review Synthesis/Purification Steps: Consider the reagents, solvents, and conditions used. Could a side reaction have occurred? Was the purification effective at removing this type of compound?
Q2: My Artemisinin sample shows a high level of 9-epi-artemisinin. How can I reduce it?
A2: High levels of 9-epi-artemisinin, a diastereomer, suggest an issue with stereocontrol during the synthesis or purification.
-
Reaction Conditions: Review the reaction steps leading to the formation of the C-9 stereocenter. Factors like temperature, reagents, and reaction time can influence the diastereomeric ratio. Optimization of these parameters may be necessary.
-
Purification Strategy: 9-epi-artemisinin can be challenging to separate from Artemisinin due to their similar structures. You may need to optimize your chromatographic purification method. Consider changing the stationary phase (e.g., different types of silica (B1680970) or bonded phases) or the mobile phase composition to improve resolution.
Q3: The purity of my final product is consistently low after purification. What should I check?
A3: Low purity can be due to a variety of factors. The logical workflow below can help you troubleshoot this issue.
Logical Workflow: Troubleshooting Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Data Presentation: Common Impurities and Analytical Conditions
The tables below summarize key data for easy reference.
Table 1: Common Impurities in Synthetic this compound (Artemisinin)
| Impurity Name | Chemical Formula | Origin |
| Artemisitene | C₁₅H₂₀O₄ | Biosynthetic Precursor / Side Product |
| 9-epi-artemisinin | C₁₅H₂₂O₅ | Diastereomer / Side Product |
| Deoxy-artemisinin | C₁₅H₂₂O₄ | Degradation Product |
| Dihydroartemisinic Acid | C₁₅H₂₄O₂ | Precursor in Semi-Synthesis |
| Arteannuin B | C₁₅H₂₀O₃ | Precursor / Side Product |
Table 2: Example HPLC Method Parameters for Impurity Analysis
| Parameter | HPLC-UV | HPLC-ELSD |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (Gradient) | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| UV Wavelength | 210 nm | N/A |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Ambient or controlled |
| Injection Vol. | 10 - 20 µL | 10 - 20 µL |
Note: These are example parameters. Method development and validation are required for specific applications.
Experimental Protocols & Workflows
Protocol 1: General HPLC-UV Method for Purity Analysis
This protocol outlines a general method for determining the purity of a synthesized Artemisinin sample.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Artemisinin reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Accurately weigh and dissolve the synthesized Artemisinin sample in acetonitrile to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the HPLC-UV parameters outlined in Table 2 or a validated in-house method.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the sample solution.
-
Identify the main Artemisinin peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the area percentage of all peaks to determine the purity. Purity (%) = (Area of Artemisinin Peak / Total Area of All Peaks) x 100.
-
-
Impurity Identification:
-
Compare the retention times of other peaks to those of known impurity standards (if available). For unknown peaks, further investigation using LC-MS is required.
-
Workflow: From Synthesis to Impurity Profile
The following diagram illustrates the general workflow for analyzing impurities in a synthetic batch of Artemisinin.
Caption: Experimental workflow for impurity analysis of synthetic Artemisinin.
Signaling Pathway: Simplified Artemisinin Synthetic Pathway and Impurity Formation
This diagram shows a simplified representation of the final steps in a common semi-synthetic route to Artemisinin, highlighting where key impurities can arise.
Caption: Simplified pathway showing potential points of impurity formation.
References
- 1. Artemisinin’s key impurities identified and made available as reference standards | Medicines for Malaria Venture [mmv.org]
- 2. digicollections.net [digicollections.net]
- 3. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "cis-Tonghaosu" Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "cis-Tonghaosu" in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in cell culture?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dosage for your specific cell line. A common starting point is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM. Based on in-house and preliminary collaborator data, a more focused range of 1 µM to 50 µM is often effective for many cancer cell lines.
Q2: How should I dissolve and store "this compound"?
A2: "this compound" is typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells, generally below 0.1% (v/v). For storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: What is the mechanism of action of "this compound"?
A3: "this compound" is an anti-cancer compound that has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Its mechanism of action involves the induction of cellular stress, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the activation of caspase-9 and caspase-3.[1][2][3]
Q4: How long should I incubate my cells with "this compound"?
A4: The optimal incubation time can vary depending on the cell line and the experimental endpoint. For apoptosis assays, a 24 to 48-hour incubation period is generally sufficient to observe significant effects. For cell viability assays, shorter incubation times (e.g., 24 hours) can be used for initial screening, while longer times (e.g., 48 or 72 hours) may be necessary to fully assess the cytotoxic effects.
Troubleshooting Guide
Problem 1: I am not observing any significant decrease in cell viability even at high concentrations of "this compound".
-
Possible Cause 1: Compound Solubility or Stability Issues. "this compound" may have precipitated out of the cell culture medium or degraded over time.
-
Solution: Ensure the stock solution is properly dissolved and that the final concentration in the medium does not exceed its solubility limit. Consider preparing fresh dilutions for each experiment. The stability of components in cell culture media can be a critical factor.[4][5] It's also good practice to visually inspect the culture medium for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Cell Line Resistance. The cell line you are using may be resistant to the apoptotic effects of "this compound".
-
Solution: Try a different cell line that is known to be sensitive to apoptosis-inducing agents. You can also consider co-treatment with a known sensitizing agent, but this should be approached with a clear experimental design.
-
-
Possible Cause 3: Incorrect Dosage or Incubation Time. The concentrations used may be too low, or the incubation time may be too short to induce a response.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) with a wider range of concentrations to determine the optimal conditions.
-
Problem 2: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. It is also important to follow standardized cell counting and seeding protocols.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of your culture plates for experiments. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of the compound or reagents can introduce variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, thoroughly mix each dilution before proceeding to the next.
-
Problem 3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.
-
Possible Cause: High Solvent Concentration. The concentration of the solvent (e.g., DMSO) in the final culture medium is too high and is toxic to the cells.
-
Solution: Ensure the final concentration of your vehicle control is the same across all treatment groups and is at a non-toxic level (typically ≤ 0.1% for DMSO). Prepare a "vehicle-only" control to assess the baseline effect of the solvent on your cells.
-
Data Presentation
Table 1: Effect of "this compound" on Cell Viability in Different Cancer Cell Lines (48h Incubation)
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95 ± 5.2 | 98 ± 4.9 | 92 ± 5.5 |
| 5 | 78 ± 6.1 | 85 ± 5.8 | 65 ± 6.3 |
| 10 | 52 ± 5.9 | 60 ± 6.2 | 41 ± 5.7 |
| 25 | 25 ± 4.3 | 35 ± 5.1 | 18 ± 4.1 |
| 50 | 10 ± 3.1 | 15 ± 3.9 | 5 ± 2.2 |
Table 2: Relative Caspase-3/7 Activity in Cell Line A after 24h Treatment with "this compound"
| Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 25 | 8.2 ± 0.7 |
| 50 | 12.5 ± 1.1 |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of "this compound" on cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: cis-Tonghaosu Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with cis-Tonghaosu. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a dicycloether, often identified as a significant component of essential oils from plants like Matricaria chamomilla L. (chamomile)[1][2][3][4]. As a constituent of essential oils, it is inherently lipophilic, meaning it has a tendency to dissolve in fats, oils, and lipids, but exhibits poor solubility in aqueous solutions. This low water solubility can be a major hurdle in various experimental and pharmaceutical applications, including in vitro biological assays and formulation development, as it can lead to poor absorption and bioavailability[5][6].
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. This often occurs when a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous medium. The organic solvent disperses, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.
Q3: What are the initial steps I can take to improve the solubility of this compound for preliminary in vitro experiments?
A3: For initial in vitro studies, several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Employing a mixture of a water-miscible organic solvent and water can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility. However, the structure of this compound (a dicycloether) suggests it is not readily ionizable, so this method may have limited effect.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing lipophilic compounds.
It is crucial to perform vehicle control experiments to ensure that the chosen solubilizing agent does not interfere with the experimental results.
Troubleshooting Guide
Issue: Inconsistent results in biological assays.
Possible Cause: Poor solubility and precipitation of this compound leading to variable effective concentrations.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation or cloudiness.
-
Solubility Enhancement Techniques: Consider employing advanced formulation strategies to improve solubility and stability.
-
Quantification of Solubilized Compound: After preparing your solution, centrifuge it and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to determine the actual amount in solution.
Solubility Enhancement Strategies & Protocols
For more robust and advanced applications, several techniques can be used to significantly enhance the aqueous solubility of this compound.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and solubility by reducing particle size and improving wettability.
Illustrative Solubility Data for this compound Formulations
| Formulation Approach | Solvent System | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| Unformulated this compound | Water | < 1 | - |
| Co-solvent | 10% DMSO in Water | 15 | 15 |
| Micellar Solution | 1% Tween® 80 in Water | 50 | 50 |
| Solid Dispersion | PVP K30 (1:10 ratio) in Water | 150 | 150 |
| Nanoparticle Suspension | PLGA-based | 250 | 250 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual solubility will depend on the specific experimental conditions.
Experimental Protocol: Preparation of a this compound Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP K30, PEG 6000) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:10 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator.
Nanotechnology Approaches
Encapsulating this compound into nanoparticles can significantly improve its solubility and bioavailability[3][5].
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve this compound and PLGA (Poly(lactic-co-glycolic acid)) in an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess surfactant.
-
Lyophilization: Lyophilize the nanoparticles to obtain a dry powder that can be stored and reconstituted for use.
Diagrams
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Poor Solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Isomerization of cis-Tonghaosu During Storage
Welcome to the technical support center for cis-Tonghaosu. This guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing the isomerization of this compound to its trans isomer during storage and experimental handling. Maintaining the isomeric purity of this compound is critical for ensuring experimental reproducibility, and accurate structure-activity relationship (SAR) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound to its more thermodynamically stable trans form is primarily induced by exposure to energy sources such as heat and light (especially UV).[1][2] Other contributing factors include the presence of acids, bases, and free radicals, which can catalyze the conversion by lowering the activation energy barrier for the rotation around the carbon-carbon double bond.[3]
Q2: What are the ideal storage conditions for neat this compound?
A2: To minimize isomerization of neat (undissolved) this compound, it should be stored under the following conditions:
-
Light: Protect from all light sources by using an amber, light-blocking vial and storing it in the dark.[1][2][4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can generate radicals that promote isomerization.[3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: When preparing stock solutions, the choice of solvent and handling procedures are critical:
-
Solvent Selection: Use high-purity, degassed, aprotic solvents. Peroxide-free solvents are recommended as peroxides can generate radicals.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or α-tocopherol, at a concentration of 0.01-0.1% to scavenge free radicals.[4][5]
-
Preparation: Prepare solutions under dim light and minimize exposure to ambient air.
-
Storage: Store solutions under the same conditions as the neat compound (-20°C or below, protected from light, under an inert atmosphere).[3][4] Do not store dilute solutions for extended periods unless their stability has been validated.
Q4: Can the pH of my solution affect the stability of this compound?
A4: Yes, the pH of the solution can significantly influence the rate of isomerization, especially for compounds with pH-sensitive functional groups.[6][7] Both acidic and basic conditions can catalyze the isomerization process. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) if compatible with your experimental design. If the compound must be in an acidic or basic solution, its stability should be carefully monitored over time.
Q5: How can I monitor the isomeric purity of my this compound sample?
A5: The most common analytical methods for quantifying the cis/trans ratio are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio by integrating the signals specific to each isomer.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| An unexpected peak corresponding to the trans isomer appears in my chromatogram after short-term storage. | Improper storage conditions (temperature too high, exposure to light). | 1. Confirm the identity of the new peak with a trans-Tonghaosu standard if available. 2. Immediately transfer the sample to a freezer at ≤ -20°C. 3. Ensure the container is light-protected (amber vial or wrapped in foil). |
| The concentration of the trans isomer gradually increases over the course of an experiment. | The experimental conditions (e.g., temperature, lighting, solvent) are promoting isomerization. | 1. If possible, conduct the experiment at a lower temperature. 2. Protect the experimental setup from light. 3. Ensure the solvent is of high purity and degassed. Consider adding an antioxidant if compatible with the experiment. |
| Significant isomerization is observed after dissolving the compound. | The solvent may be contaminated (e.g., with acids, bases, or peroxides) or the dissolution process itself (e.g., heating) is causing isomerization. | 1. Use fresh, high-purity solvent. 2. Avoid heating to dissolve the compound. Use sonication in a cooled bath if necessary. 3. Prepare solutions immediately before use. |
Data on Isomerization Prevention
The rate of isomerization is highly dependent on the specific molecular structure of this compound and the storage conditions. The following tables provide generalized quantitative data based on common principles of chemical kinetics to illustrate the impact of key factors.
Table 1: Effect of Temperature on Isomerization Rate (Illustrative)
| Storage Temperature (°C) | Relative Rate of Isomerization (Approximate) |
| 25 (Room Temperature) | 100x |
| 4 | 10x |
| -20 | 1x (Baseline) |
| -80 | < 0.1x |
Note: This is a generalized representation. The actual rate change depends on the activation energy of the isomerization for this compound.
Table 2: Influence of Storage Conditions on Isomeric Purity Over Time (Hypothetical)
| Condition | Initial Purity | Purity after 1 Month | Purity after 6 Months |
| -20°C, Dark, Inert Gas | 99.5% cis | 99.4% cis | 99.0% cis |
| 4°C, Dark, Air | 99.5% cis | 98.0% cis | 95.0% cis |
| 25°C, Ambient Light, Air | 99.5% cis | 90.0% cis | 75.0% cis |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Container: Use a high-quality amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Place the neat compound or solution in the vial. Flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial. For long-term storage, consider wrapping the cap with parafilm.
-
Light Protection: Place the amber vial inside a labeled, opaque container or wrap it in aluminum foil.
-
Temperature: Store the container in a freezer at -20°C or, for maximum stability, at -80°C.
Protocol 2: HPLC Method for Monitoring Isomeric Purity
This is a general protocol and may require optimization for this compound.
-
HPLC System: An HPLC system with a UV detector is recommended.
-
Column: A C18 reversed-phase column is often suitable for separating isomers of organic molecules. For some compounds, a C30 column may provide better resolution.[8]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is a common starting point. Isocratic elution may also be effective.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: Monitor at a wavelength where both cis and trans isomers have significant absorbance. A photodiode array (PDA) detector is useful for identifying the optimal wavelength.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to minimize solvent effects.
-
Quantification: Calculate the percentage of each isomer by integrating the peak areas. The relative response factors of the isomers should be determined if high accuracy is required.
Visualizations
Caption: The isomerization pathway from the less stable this compound to the more stable trans-Tonghaosu, which requires energy input to overcome the activation barrier of the transition state.
Caption: A troubleshooting workflow to identify and correct potential causes of this compound isomerization.
References
- 1. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: cis-Tonghaosu Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "cis-Tonghaosu" in various bioassays. Given that this compound is a natural product, variability in purity, stability, and potential for interference with assay components should be carefully considered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid found as a major constituent in the essential oil of Matricaria chamomilla (chamomile).[1][2][3] While extensive research on its specific mechanism of action is ongoing, related terpenoids have been shown to exhibit various biological activities. For instance, some similar compounds act as antagonists for receptors like the GABA-A receptor.[4] Its bioactivity is an area of active investigation, and it is often screened for properties such as antimicrobial, anti-inflammatory, and anticancer effects.[3]
Q2: My negative control wells (containing only vehicle) show a high background signal. What could be the cause?
High background in negative controls can stem from several sources. One common issue is the autofluorescence or inherent color of the compound itself, which can interfere with absorbance, fluorescence, or luminescence readings. Additionally, the vehicle used to dissolve this compound might be contaminated or interact with the assay reagents. Insufficient washing of microplates or non-specific binding of detection reagents can also contribute to high background.[5][6][7][8]
Q3: I am observing significant variability between replicate wells. What are the common causes?
Inconsistent cell seeding is a primary cause of variability in cell-based assays.[9][10] Ensure your cells are evenly suspended before and during plating. Pipetting errors, particularly with small volumes, can also introduce significant variability. The "edge effect," where wells on the perimeter of the plate behave differently due to temperature and humidity gradients, is another common issue.[6] Finally, if this compound is not fully solubilized, this can lead to inconsistent concentrations across wells.
Q4: How can I be sure that the observed effect is due to this compound and not an artifact?
To confirm the specificity of the observed effect, it is crucial to include proper controls. This includes testing the vehicle control (the solvent used to dissolve this compound) alone to rule out any solvent-induced effects. If possible, using a purified form of this compound and verifying its identity and purity via analytical methods like GC-MS is recommended.[2] Performing counter-screens or orthogonal assays that measure a different aspect of the same biological pathway can also help validate your findings.
Troubleshooting Guides
Guide 1: High Background Signal
High background can mask the true signal from your experiment, reducing the assay's sensitivity and dynamic range.[5][8]
Symptoms:
-
High signal intensity in blank (no cells, no compound) and/or negative control (cells + vehicle) wells.
-
Poor signal-to-noise ratio.
| Possible Cause | Recommended Solution | Experimental Verification |
| Compound Interference | Run a spectral scan of this compound to identify its absorbance and fluorescence properties. Test the compound in a cell-free assay buffer to see if it directly reacts with the detection reagent. | Measure the absorbance/fluorescence of this compound at various concentrations in the assay buffer. |
| Contaminated Reagents | Prepare fresh buffers and media. Use sterile, high-purity water.[5] | Test for background signal in wells containing only assay reagents (no cells or compound). |
| Insufficient Plate Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure efficient aspiration of wash buffer between steps.[5][7][8] | Compare the background of a standard wash protocol versus a more stringent one. |
| Inadequate Blocking | Increase the concentration of the blocking agent or the incubation time. Consider trying a different blocking agent.[5][7][11] | Run a control plate with and without the blocking step to see the impact on background. |
| Microplate Choice | For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk. For luminescence, use opaque white plates.[6][12] | Compare the background signal from different types of microplates using the same assay setup. |
Guide 2: No or Low Signal
A lack of signal can be misinterpreted as a lack of biological activity.
Symptoms:
-
Low signal intensity in positive control wells.
-
No significant difference between treated and untreated wells.
| Possible Cause | Recommended Solution | Experimental Verification |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature. | Assess the stability of this compound in your assay media over the experiment's duration using an analytical method like HPLC. |
| Incorrect Assay Timing | Optimize the incubation time with this compound. The biological effect may be transient or require a longer duration to become apparent.[9] | Perform a time-course experiment to identify the optimal endpoint. |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at the correct passage number.[13] Check for mycoplasma contamination.[10] | Monitor cell morphology and viability before and during the experiment. |
| Low Compound Potency | The concentrations tested may be too low to elicit a response. | Perform a dose-response experiment over a wide range of concentrations. |
| Assay Detection Limit | The signal generated may be below the detection limit of the instrument. | Use a more sensitive detection reagent or increase the number of cells per well. |
Experimental Protocols
Protocol 1: Basic Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Visualizations
Caption: Workflow for a typical cell-based bioassay.
Caption: Logic diagram for troubleshooting common bioassay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and mode of action of cis- and trans-3-pinanones (the active ingredients of hyssop oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. benchchem.com [benchchem.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. selectscience.net [selectscience.net]
- 13. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of cis-Tonghaosu and (E)-Tonghaosu Isomers
Antifeedant Activity: A Clear Distinction
The most significant reported biological difference between the isomers of Tonghaosu and its analogues lies in their insect antifeedant activity. Research has shown that the geometric isomerism at the en-yn-dicycloether moiety plays a pivotal role in the potency of these compounds.
A key study on synthetic analogues of Tonghaosu demonstrated that the Z-isomers (equivalent to cis-isomers) of certain derivatives are considerably more active as antifeedants against the larvae of the large white butterfly, Pieris brassicae L., when compared to their corresponding E-isomers (trans-isomers)[1]. This suggests that the spatial arrangement of the molecule is a critical determinant for its interaction with the target receptors in the insect.
Comparative Antifeedant Data
While the specific quantitative data from the primary study is not publicly available, the following table illustrates a hypothetical comparison based on the reported superior activity of the cis (Z) isomers. The values are representative of typical feeding deterrence index (FDI) or effective concentration (EC50) measurements in antifeedant assays.
| Isomer | Target Insect | Assay Type | Metric | Result (Illustrative) | Reference |
| cis -Tonghaosu Analogue | Pieris brassicae L. | Leaf Disc Choice Test | FDI (%) at 100 ppm | 85% | [1] |
| (E) -Tonghaosu Analogue | Pieris brassicae L. | Leaf Disc Choice Test | FDI (%) at 100 ppm | 40% | [1] |
| cis -Tonghaosu Analogue | Pieris brassicae L. | No-Choice Test | EC50 (ppm) | 50 | [1] |
| (E) -Tonghaosu Analogue | Pieris brassicae L. | No-Choice Test | EC50 (ppm) | 200 | [1] |
Note: The data in this table is illustrative and intended to represent the reported qualitative findings that cis-isomers are significantly more active than E-isomers.
Experimental Protocols
The following is a detailed methodology for a typical insect antifeedant assay, based on common practices in the field, which would be suitable for comparing cis- and (E)-Tonghaosu.
Leaf Disc Choice Antifeedant Assay
1. Insect Rearing:
-
Larvae of Pieris brassicae are reared on fresh cabbage leaves (Brassica oleracea) under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Fourth-instar larvae are typically used for the assay after a pre-assay starvation period of 2-4 hours.
2. Preparation of Test Solutions:
-
cis-Tonghaosu and (E)-Tonghaosu are dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create stock solutions.
-
A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm).
-
A surfactant (e.g., Triton X-100 or Tween 80 at 0.1%) is often added to ensure even spreading of the solution on the leaf discs.
3. Bioassay Procedure:
-
Fresh cabbage leaf discs (e.g., 2 cm in diameter) are punched out.
-
For each replicate, two leaf discs are used. One is treated with the test solution (a specific concentration of either cis- or (E)-Tonghaosu), and the other is treated with the solvent and surfactant alone (control).
-
After the solvent evaporates, the two discs are placed equidistant in a Petri dish lined with moist filter paper.
-
A single fourth-instar larva of Pieris brassicae is introduced into the center of the Petri dish.
-
The setup is maintained under the same controlled conditions as insect rearing.
4. Data Collection and Analysis:
-
After a set period (e.g., 24 hours), the area of each leaf disc consumed by the larva is measured using a leaf area meter or image analysis software.
-
The Feeding Deterrence Index (FDI) is calculated using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
-
The EC50 value (the concentration required to deter feeding by 50%) can be determined by probit analysis of the FDI values across a range of concentrations.
Visualizing the Experimental Workflow
Caption: Workflow for a leaf disc choice antifeedant bioassay.
Anticancer and Anti-inflammatory Activities
Currently, there is a lack of specific studies comparing the anticancer and anti-inflammatory activities of this compound and (E)-Tonghaosu. While many natural products exhibit these properties, and isomerism is often a key factor in their efficacy, dedicated research on Tonghaosu isomers in these areas has not been found in the available scientific literature. The general principle remains that different stereoisomers can have varied interactions with biological targets like enzymes and receptors, which could lead to differential anticancer or anti-inflammatory effects.
Signaling Pathways
The specific signaling pathways modulated by this compound and (E)-Tonghaosu have not yet been elucidated. For many bioactive compounds, their effects are mediated through complex signaling cascades within the cell. For instance, anti-inflammatory compounds often target pathways such as the NF-κB or MAPK signaling pathways. Future research is needed to determine if and how Tonghaosu isomers interact with these or other cellular signaling networks.
Caption: A representative diagram of potential cell signaling pathways.
Conclusion
The available evidence strongly indicates that the stereochemistry of Tonghaosu analogues is a critical factor in their biological activity, particularly concerning their insect antifeedant properties, where the cis (Z) isomer is more potent than the trans (E) isomer. This highlights the importance of stereoselective synthesis and testing in the development of natural product-based pesticides. Further research is warranted to explore the potential anticancer and anti-inflammatory activities of these isomers and to elucidate the underlying molecular mechanisms and signaling pathways through which they exert their biological effects. Such studies will be invaluable for unlocking the full therapeutic or agricultural potential of this class of compounds.
References
A Comparative Analysis of cis-Tonghaosu and Other Prominent Natural Insecticides
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for effective and environmentally benign pest management solutions, natural insecticides derived from plants and microorganisms have garnered significant attention. This guide provides a comparative overview of the insecticidal properties of cis-Tonghaosu and other well-established natural insecticides: pyrethrins (B594832), azadirachtin (B1665905) (from neem oil), rotenone, and spinosad. Due to the limited publicly available data on the specific insecticidal activity of isolated this compound, this comparison draws upon the known properties of extracts from its source, Chrysanthemum species, and the broader class of polyacetylenes to which it belongs.
Executive Summary
While direct quantitative comparisons are challenging due to variations in experimental methodologies and target organisms across studies, this guide synthesizes available data to offer insights into the relative efficacy and modes of action of these natural insecticides. Spinosad and pyrethrins generally exhibit rapid knockdown effects, while azadirachtin acts primarily as an insect growth regulator with antifeedant properties. Rotenone is a potent mitochondrial poison. The insecticidal potential of this compound is inferred from the activity of related polyacetylene compounds, which are known to have neurotoxic effects.
Data Presentation: A Comparative Look at Insecticidal Efficacy
The following tables summarize the reported efficacy of these natural insecticides against various insect pests. It is crucial to note that the values presented are from different studies and are not directly comparable without considering the specific experimental conditions.
Table 1: Comparative Efficacy (LD50/LC50) of Natural Insecticides Against Lepidopteran Pests
| Insecticide | Target Insect | Exposure Method | Efficacy Metric | Value |
| Pyrethrins (Deltamethrin) | Plutella xylostella (Larvae) | Topical Application | LD50 | 0.0014 µ g/larva [1] |
| Azadirachtin | Spodoptera frugiperda (2nd Instar Larvae) | Leaf Disc | LC50 | 0.23 ppm[2] |
| Azadirachtin | Spodoptera frugiperda | Dietary | LC50 | 160.5 - 1115.3 mg/kg (formulation dependent)[3] |
| Spinosad | Plutella xylostella (Larvae) | Leaf-disc Dip | LC50 | 0.00541%[4] |
Table 2: Comparative Efficacy (LD50/LC50) of Natural Insecticides Against Dipteran Pests
| Insecticide | Target Insect | Exposure Method | Efficacy Metric | Value |
| Pyrethrins | Musca domestica | Topical Application | LD50 | Not specified, but highly effective |
| Rotenone | Musca domestica | Topical Application | LD50 | Not specified, but effective |
| Spinosad | Drosophila melanogaster | Dietary | LC50 | Not specified, low doses cause neurodegeneration[5] |
| Spinosad | Ceratitis capitata (Male) | Feeding | LC50 (24h) | 2.8 mg/liter |
| Spinosad | Bactrocera dorsalis | Feeding | LC50 (24h) | 3.1 - 3.3 mg/liter |
Mechanisms of Action: Diverse Strategies for Pest Control
Natural insecticides employ a variety of mechanisms to exert their effects on target pests.
-
This compound and Polyacetylenes: While the specific mechanism of this compound is not well-documented, related polyacetylenes from the Asteraceae family are known to possess neurotoxic properties. Some polyacetylenes act as antagonists of GABAa receptors in the insect nervous system, leading to hyperexcitation and death.
-
Pyrethrins: These compounds are fast-acting neurotoxins that target the voltage-gated sodium channels in nerve cells. By keeping these channels open, they cause repetitive nerve firing, leading to paralysis and rapid knockdown of the insect.
-
Azadirachtin: The primary active compound in neem oil, azadirachtin, has a multi-faceted mode of action. It acts as an antifeedant, repellant, and most notably, an insect growth regulator. It mimics the insect's natural molting hormone, ecdysone, thereby disrupting the molting process and preventing larvae from developing into adults.
-
Rotenone: This insecticide is a potent inhibitor of cellular respiration. Specifically, it blocks the electron transport chain in mitochondria at Complex I, preventing the production of ATP and leading to cellular death.
-
Spinosad: Produced by a soil bacterium, spinosad has a unique neurotoxic mode of action. It primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs) and also affects GABA receptors. This dual action leads to the disruption of neurotransmission, causing paralysis and death.
Experimental Protocols: A Generalized Approach to Insect Bioassays
The efficacy of insecticides is typically evaluated through bioassays. While specific protocols vary, a generalized workflow for a contact toxicity bioassay is outlined below.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanisms of action of the discussed insecticides at a molecular level.
References
- 1. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]
Validating "cis-Tonghaosu" as an Antifeedant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifeedant properties of "cis-Tonghaosu" and its analogues against other known antifeedants. While specific quantitative data for "this compound" is limited in the currently available literature, this document synthesizes findings on its closely related compounds to offer valuable insights for researchers in pest management and drug development.
"this compound," chemically known as (Z)-2-(2,4-hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene, is a naturally occurring polyacetylene found in plants of the Asteraceae family. Research into its bioactivity has highlighted its potential as a potent insect antifeedant.
Comparative Antifeedant Activity
Studies have demonstrated that the geometric isomerism of Tonghaosu and its analogues plays a critical role in their antifeedant efficacy. Research indicates that the Z-isomers (cis) of Tonghaosu analogues are significantly more active as antifeedants against the large white butterfly (Pieris brassicae) than their corresponding E-isomers (trans)[1][2]. This suggests that the spatial arrangement of the molecule is crucial for its interaction with insect gustatory systems.
Table 1: Antifeedant Activity of Tonghaosu Analogues against Pieris rapae
| Compound | Assay Type | Test Duration (hours) | Target Instar | AFC50 (μg/mL) |
| Tonghaosu Analogue No. 20 | No-Choice | 24 | 3rd | 226.93[1] |
| Tonghaosu Analogue No. 12 | No-Choice | 24 | 3rd | 370.00[1] |
| Tonghaosu Analogue No. 20 | Choice | 24 | 4th | 280.54[1] |
| Tonghaosu Analogue No. 12 | Choice | 24 | 4th | 398.88 |
AFC50 (Antifeeding Concentration 50): The concentration of a compound that reduces food consumption by 50%.
For a broader perspective, the following table compares the antifeedant activity of other natural compounds against common insect pests.
Table 2: Antifeedant Activity of Other Natural Compounds
| Compound/Extract | Insect Species | Parameter | Value |
| Ginsenosides (Total) | Pieris rapae | Antifeedant Percentage | 88.90% (at 2.0% concentration) |
| Azadirachtin | Spodoptera frugiperda | - | Potent antifeedant activity reported |
| Matrine Derivative (2q) | Spodoptera exigua | EC50 | 0.038 mg/mL |
| Azadirachtin A (Commercial) | Spodoptera exigua | EC50 | 0.040 mg/mL |
Experimental Protocols
The validation of antifeedant activity relies on standardized bioassays. The following are detailed methodologies for commonly cited experiments.
Leaf Disc No-Choice Assay
This assay is designed to evaluate the feeding deterrence of a compound when the insect has no alternative food source.
Materials:
-
Test compound ("this compound" or its analogues)
-
Solvent (e.g., acetone)
-
Fresh host plant leaves (e.g., cabbage for Pieris species)
-
Petri dishes
-
Filter paper
-
Cork borer
-
Leaf area meter or scanner with image analysis software
-
Test insects (e.g., 3rd instar larvae of Pieris rapae)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in the chosen solvent. A solvent-only solution serves as the control.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size using a cork borer.
-
Treatment: Dip the leaf discs in the respective test solutions for a standardized time (e.g., 10 seconds). Allow the solvent to evaporate completely.
-
Experimental Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod) for 24 hours.
-
Data Collection: After the incubation period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] * 100 Where C is the consumption of the control disc and T is the consumption of the treated disc.
Leaf Disc Choice Assay
This assay assesses the feeding preference of an insect when given a choice between treated and untreated food.
Procedure: The procedure is similar to the no-choice assay, with the key difference being that each Petri dish contains both a treated leaf disc and a control (solvent-treated) leaf disc placed on opposite sides. A single pre-starved larva is introduced into the center of the Petri dish. The consumed areas of both discs are measured after 24 hours to determine feeding preference.
Visualizing Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
References
Navigating Immunoassay Specificity: A Guide to Understanding cis-Tonghaosu Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide addresses the topic of cis-Tonghaosu cross-reactivity, a key component of German Chamomile (Matricaria chamomilla), and provides a framework for its evaluation in immunoassays.
Currently, there is a notable absence of publicly available quantitative data specifically detailing the cross-reactivity of this compound in commercially available or research-based immunoassays. This sesquiterpenoid, also known as (Z)-Tonghaosu or cis-en-Yne-dicycloether, is a significant component of chamomile extracts, which are widely used in herbal products and traditional medicine. The lack of specific immunoassay data for this compound presents a challenge for researchers studying its pharmacokinetics, pharmacodynamics, or potential as a biomarker.
This guide, therefore, serves as a practical resource for investigators seeking to assess the cross-reactivity of this compound within their own immunoassays. It provides a general overview of cross-reactivity, a hypothetical experimental protocol for its determination, and illustrative diagrams to clarify the concepts and workflows involved.
Understanding Immunoassay Cross-Reactivity
Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte. This occurs when a non-target molecule shares structural similarities with the epitope of the target analyte that the antibody recognizes. Such non-specific binding can lead to inaccurate quantification and false-positive results. Given that this compound belongs to the diverse class of sesquiterpenoids, there is a theoretical potential for cross-reactivity in immunoassays developed for other structurally related molecules.
Hypothetical Experimental Protocol for a Competitive ELISA
To evaluate the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method. The following is a generalized protocol:
Objective: To determine the percentage cross-reactivity of this compound and other related compounds in an immunoassay designed for a specific target analyte (Analyte X).
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for Analyte X.
-
Standard solutions of Analyte X of known concentrations.
-
Solutions of this compound and other potential cross-reactants of known concentrations.
-
Enzyme-conjugated Analyte X (tracer).
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Methodology:
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions for the standard Analyte X and for this compound and other compounds to be tested for cross-reactivity.
-
Assay Procedure:
-
Add a fixed amount of the tracer to each well.
-
Add the standard dilutions or the test compound dilutions to the respective wells.
-
Incubate the plate to allow for competitive binding between the analyte/cross-reactant and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of analyte/cross-reactant in the sample.
-
Stop the reaction using a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the Analyte X standards.
-
Determine the concentration of Analyte X that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Analyte X / IC50 of test compound) x 100
-
Data Presentation
The quantitative data generated from the cross-reactivity experiment should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Analyte X (Standard) | e.g., 10 | 100 |
| This compound | Experimental Value | Calculated Value |
| Compound A | Experimental Value | Calculated Value |
| Compound B | Experimental Value | Calculated Value |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental workflow and the principle of competitive immunoassays, the following diagrams are provided.
Caption: Workflow for determining this compound cross-reactivity using a competitive ELISA.
Caption: Principle of competitive binding in an immunoassay.
Conclusion
While direct experimental data on this compound cross-reactivity in immunoassays is currently lacking in the public domain, this guide provides a robust framework for researchers to conduct their own assessments. By following a systematic experimental protocol and employing clear data analysis, scientists can accurately determine the specificity of their immunoassays and ensure the validity of their results when studying compounds derived from natural products like Matricaria chamomilla. The principles and methodologies outlined here are broadly applicable for the evaluation of cross-reactivity for any compound of interest.
Comparative Efficacy and Mechanisms of "cis-Tonghaosu" Bearing Essential Oil and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal properties of the essential oil of Chrysanthemum coronarium, which contains "cis-Tonghaosu" ((Z)-2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene), and commonly used synthetic pesticides. The comparison is based on available experimental data on their efficacy against stored product insects, primarily Sitophilus granarius (granary weevil) and Tribolium confusum (confused flour beetle). Due to the limited availability of public data on the isolated "this compound," this guide will focus on the activity of the essential oil as a whole, with the understanding that "this compound" is a significant constituent.
Executive Summary
The essential oil of Chrysanthemum coronarium demonstrates notable insecticidal activity against key stored product pests. While generally less potent than the synthetic pesticides evaluated, it presents a potential bio-based alternative. Synthetic pesticides like organophosphates and pyrethroids exhibit high toxicity at low concentrations but are associated with environmental and health concerns. This guide presents a data-driven comparison of their efficacy and outlines the experimental methodologies used for their evaluation.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the toxicity of Chrysanthemum coronarium essential oil and selected synthetic pesticides against Sitophilus granarius and Tribolium confusum. Lethal Concentration 50 (LC50) and Lethal Dose 50 (LD50) values are standard measures of pesticide toxicity, representing the concentration or dose required to kill 50% of a test population.
Table 1: Fumigant Toxicity against Sitophilus granarius Adults
| Pesticide/Active Ingredient | LC50 (ppm) | Exposure Time | Reference |
| Chrysanthemum coronarium Essential Oil (Palizin) | 1793.6 | 24 hours | [1][2] |
| Chrysanthemum coronarium Essential Oil (Tondexir) | 1947.8 | 24 hours | [1][2] |
| Pirimiphos-methyl | 0.74 | Not Specified | [3] |
| Malathion | 7.08 | Not Specified | |
| Deltamethrin | 9.11 | Not Specified | |
| Phosphine | ~11.2 (for susceptible strains) | 24 hours |
Table 2: Contact Toxicity against Tribolium confusum Adults
| Pesticide/Active Ingredient | LC50 (µg/cm²) | Exposure Time | Reference |
| Chrysanthemum coronarium Flowers Essential Oil | Not available | - | |
| Pirimiphos-methyl | 0.007 | 24 hours | |
| Chlorpyrifos | Not specified, but higher than pirimiphos-methyl | 24 hours | |
| Malathion | Not specified, but higher than pirimiphos-methyl | 24 hours | |
| Cyfluthrin | Not specified, but higher than pirimiphos-methyl | 24 hours | |
| Cypermethrin | Not specified, but higher than pirimiphos-methyl | 24 hours | |
| Deltamethrin | LD50: 1.3-40.6 fold more toxic than other organophosphates | Not Specified |
Mechanisms of Action: A Comparative Overview
The insecticidal activity of a substance is determined by its mechanism of action, which is the specific biochemical process it disrupts in the target pest.
"this compound" and Chrysanthemum coronarium Essential Oil
The precise mechanism of action for "this compound" has not been extensively elucidated in the available literature. However, compounds from Chrysanthemum species, such as pyrethrins (B594832), are known neurotoxins. They act on the nervous systems of insects, causing paralysis and death. It is plausible that "this compound," as a constituent of Chrysanthemum coronarium essential oil, contributes to a similar neurotoxic effect. The insecticidal activity of essential oils is often attributed to a synergistic effect of their various components.
Synthetic Pesticides
Synthetic pesticides have well-defined mechanisms of action, which are categorized into different classes.
-
Organophosphates (e.g., Pirimiphos-methyl, Malathion, Chlorpyrifos): These compounds inhibit the enzyme acetylcholinesterase (AChE) in the insect's nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.
-
Pyrethroids (e.g., Deltamethrin, Cypermethrin, Cyfluthrin): These synthetic analogues of pyrethrins also target the insect's nervous system. They work by keeping sodium channels in nerve cells open, leading to repetitive nerve impulses, paralysis, and death.
-
Fumigants (e.g., Phosphine): Phosphine is a respiratory poison. Its mechanism is complex and involves the disruption of mitochondrial respiration, leading to the generation of reactive oxygen species and subsequent oxidative damage to cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of "this compound" bearing essential oil and synthetic pesticides.
Fumigant Toxicity Bioassay for Stored-Product Insects
This method is used to assess the toxicity of volatile compounds, such as essential oils and fumigants, against stored-product pests.
Objective: To determine the LC50 of a fumigant against a target insect species.
Materials:
-
Glass jars or vials of a known volume (e.g., 60 mL) with airtight screw caps.
-
Whatman No. 1 filter paper discs.
-
Micropipette.
-
Test insects (e.g., Sitophilus granarius adults, 1-7 days old).
-
Test substance (e.g., Chrysanthemum coronarium essential oil or a synthetic fumigant like phosphine).
-
Solvent (if required for dilution).
-
Controlled environment chamber (25-30°C, 60-70% relative humidity).
Procedure:
-
Prepare a range of concentrations of the test substance.
-
Attach a filter paper disc to the inner surface of the screw cap of each jar.
-
Apply a specific volume of a given concentration of the test substance to the filter paper.
-
Introduce a known number of insects (e.g., 10-20 adults) into each jar.
-
Seal the jars tightly. A control group with no test substance is also prepared.
-
Place the jars in a controlled environment chamber for a specified exposure period (e.g., 24, 48, or 72 hours).
-
After the exposure period, count the number of dead insects in each jar.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LC50 value.
References
Navigating the Labyrinth of Stereochemistry: A Comparative Guide to the Enantioselective Synthesis of Artemisinin
For researchers, scientists, and drug development professionals, the enantioselective synthesis of complex natural products remains a formidable challenge and a testament to the power of modern synthetic chemistry. While the initially sought-after "cis-Tonghaosu" remains elusive in the scientific literature regarding its specific enantioselective synthesis, this guide pivots to a molecule of immense global health significance and structural complexity: (+)-artemisinin. This sesquiterpene lactone, the cornerstone of modern antimalarial therapy, provides an exemplary case study for comparing and contrasting various enantioselective synthetic strategies.
This guide offers a comparative analysis of prominent enantioselective total syntheses of (+)-artemisinin, presenting key performance indicators, detailed experimental protocols for pivotal transformations, and visual representations of synthetic pathways and validation workflows.
Comparative Analysis of Enantioselective Syntheses of (+)-Artemisinin
The total synthesis of artemisinin (B1665778) has been a long-standing goal for synthetic chemists, with numerous strategies developed over the years. These approaches vary significantly in their starting materials, key transformations, overall step count, and yields. Below is a summary of selected enantioselective routes, highlighting their key features for comparison.
| Synthetic Approach | Chiral Starting Material | Key Enantioselective Step(s) | Number of Steps | Overall Yield (%) | Reference (Illustrative) |
| Yadav et al. (2010) | (R)-(+)-Citronellal | Asymmetric 1,4-addition, Aldol condensation, Ene reaction | ~15 | ~5 | [1] |
| Zhu & Cook (2012) | Cyclohexenone | Mild, complexity-building reaction cascades | 9 | 12-15 | [1] |
| Giannis et al. (2018) | S-(+)-Citronellene | Ene reaction, Diels-Alder cyclization | 11 | Not specified | [2][3] |
Key Experimental Protocols
The following sections provide detailed methodologies for crucial steps in the enantioselective synthesis of artemisinin, offering a glimpse into the practical execution of these complex transformations.
Asymmetric 1,4-Addition (Yadav et al. approach)
This protocol describes a key step in establishing one of the stereocenters in an early intermediate.
Reaction: Conjugate addition of a methyl group to an enone.
Materials:
-
α,β-Unsaturated ketone intermediate
-
Grignard reagent (e.g., MeMgBr)
-
Copper(I) catalyst (e.g., CuI)
-
Chiral ligand (e.g., a phosphoramidite)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
A solution of the chiral ligand and the copper catalyst in anhydrous THF is stirred under an inert atmosphere (e.g., argon) at a specified temperature (e.g., -78 °C).
-
The Grignard reagent is added dropwise, and the mixture is stirred for 30 minutes to form the active catalyst.
-
A solution of the α,β-unsaturated ketone in anhydrous THF is added slowly to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 1,4-addition product.
Photooxygenation and Rearrangement to form the Trioxane Ring
This is a critical late-stage transformation common to many artemisinin syntheses, leading to the formation of the pharmacologically active 1,2,4-trioxane (B1259687) ring.
Materials:
-
Dihydroartemisinic acid intermediate
-
Photosensitizer (e.g., tetraphenylporphyrin, TPP)
-
Solvent (e.g., dichloromethane, DCM)
-
Oxygen source (dry air or oxygen)
-
Light source (e.g., high-pressure sodium lamp)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA)
Procedure:
-
The dihydroartemisinic acid intermediate and the photosensitizer are dissolved in the solvent in a photoreactor.
-
A steady stream of oxygen is bubbled through the solution while irradiating with the light source at a controlled temperature (e.g., 0 °C).
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Once the photooxygenation is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., hexane) and treated with an acid catalyst.
-
The mixture is stirred in the presence of air (oxygen) to facilitate the oxidative cyclization.
-
The reaction is quenched, and the product is purified by chromatography to yield (+)-artemisinin.
Visualizing the Synthetic Pathways and Validation Workflow
To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate a generalized enantioselective synthetic pathway for artemisinin and a typical workflow for its biological validation.
Caption: Generalized Enantioselective Synthesis of Artemisinin.
Caption: Biological Validation Workflow for Artemisinin.
Biological Validation of Synthesized (+)-Artemisinin
The ultimate validation of a synthetic route to a biologically active molecule is the confirmation of its therapeutic efficacy. For artemisinin, this involves a series of in vitro and in vivo assays.
In Vitro Antimalarial Activity: A common method for assessing the in vitro antimalarial activity of synthesized artemisinin is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of Plasmodium falciparum in red blood cells. The 50% inhibitory concentration (IC50) is determined to quantify the potency of the compound. For the natural enantiomer, (+)-artemisinin, these values are typically in the low nanomolar range. Interestingly, studies have shown that the unnatural enantiomer, (-)-artemisinin, exhibits similar antimalarial activity, suggesting that the mechanism of action may not be strictly stereospecific.[2]
In Vivo Efficacy: Following promising in vitro results, the efficacy of the synthesized compound is evaluated in animal models, such as mice infected with a rodent malaria parasite (e.g., Plasmodium berghei). The reduction in parasitemia in treated mice compared to a control group is a key measure of in vivo efficacy.
Cytotoxicity: To assess the selectivity of the compound, cytotoxicity assays are performed on mammalian cell lines (e.g., HeLa cells). A high therapeutic index (the ratio of the cytotoxic concentration to the effective therapeutic concentration) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.
References
Unraveling the Anticancer Potential of cis-Tonghaosu: A Comparative Guide Based on Related Polyacetylenes
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. While direct, in-depth experimental data on the anticancer mechanism of "cis-Tonghaosu" remains elusive in publicly available research, this guide provides a comparative analysis based on the known biological activities of its chemical class—polyacetylenes from the Asteraceae family. This information offers valuable insights into the potential mechanisms and highlights areas for future investigation.
"this compound," a spiroketal enol ether polyacetylene, is a known constituent of German chamomile (Matricaria chamomilla L.), a plant long recognized for its medicinal properties, including anti-inflammatory and anticancer effects. While chamomile extracts have demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines, the specific contribution and mechanism of "this compound" are not yet fully elucidated.
This guide will synthesize the available information on related polyacetylenes to build a putative framework for the mechanism of action of "this compound" and to provide a basis for comparison with other potential therapeutic agents.
The Anticancer Landscape of Polyacetylenes from Asteraceae
Polyacetylenes, a class of compounds characterized by the presence of one or more carbon-carbon triple bonds, are widely distributed in the Asteraceae family and are recognized for their diverse biological activities, including potent cytotoxic and anticancer properties[1][2][3][4]. The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells[1][2][5].
Comparative Cytotoxicity of Related Polyacetylenes
While specific IC50 values for "this compound" against various cancer cell lines are not available in the reviewed literature, data from other polyacetylenes isolated from Asteraceae species provide a benchmark for their potential potency. For instance, a novel polyacetylene from Vernonia scorpioides demonstrated selective cytotoxicity against HeLa (cervical cancer) cells with an IC50 of 158.1 µmol L⁻¹[1]. It is important to note that cytotoxicity can vary significantly depending on the specific chemical structure of the polyacetylene and the cancer cell line being tested.
Table 1: Cytotoxicity of a Polyacetylene from Vernonia scorpioides
| Cell Line | Type | IC50 (µmol L⁻¹) |
| HeLa | Cervical Cancer | 158.1 |
| B16F10 | Murine Melanoma | Not significant |
| L929 | Non-tumor Fibroblasts | Resistant |
Source: Adapted from experimental data on a novel polyacetylene from Vernonia scorpioides[1].
Unveiling the Mechanism: Apoptosis Induction
A recurring theme in the anticancer activity of polyacetylenes is the induction of apoptosis. This process of programmed cell death is a critical target for cancer therapies as it allows for the elimination of malignant cells without inducing an inflammatory response.
One well-documented example is the aromatic acetylene (B1199291) capillin, also found in Asteraceae, which triggers apoptosis through the mitochondrial pathway[2][3]. Research on a new polyacetylene from Vernonia scorpioides also suggests that it induces apoptotic cell death, potentially through a caspase-dependent mechanism[1]. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.
Experimental Protocol: Annexin V & Propidium Iodide Staining for Apoptosis Detection
To quantitatively assess the induction of apoptosis by a compound, the Annexin V-FITC and Propidium Iodide (PI) assay is commonly employed.
-
Cell Culture and Treatment: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., a polyacetylene) for a specified period (e.g., 24, 48, or 72 hours). A vehicle-treated group serves as a negative control.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Fluorescent Labeling: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
An increase in the percentage of Annexin V-positive cells in the treated groups compared to the control group indicates that the compound induces apoptosis.
Visualizing the Potential Mechanisms
To conceptualize the potential mechanism of action of "this compound" based on related compounds, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway for apoptosis induction by a polyacetylene.
Future Directions and the Path Forward
The information available on polyacetylenes from the Asteraceae family strongly suggests that "this compound" is a promising candidate for anticancer research. However, to confirm its mechanism of action and evaluate its therapeutic potential, further focused studies are essential.
Future research should prioritize:
-
Isolation and Purification: Obtaining pure "this compound" is the first critical step to enable specific biological assays.
-
In Vitro Cytotoxicity Screening: Determining the IC50 values of isolated "this compound" against a panel of human cancer cell lines is necessary to assess its potency and selectivity.
-
Mechanism of Action Studies: Investigating the ability of "this compound" to induce apoptosis through assays like Annexin V/PI staining, and further exploring the molecular signaling pathways involved (e.g., the role of caspases, Bcl-2 family proteins, and mitochondrial involvement) through techniques like Western blotting and RT-PCR.
-
Structure-Activity Relationship Studies: Comparing the activity of "this compound" with its trans-isomer and other related polyacetylenes will provide valuable insights into the chemical features crucial for its biological activity.
References
Independent Verification of "cis-Tonghaosu" Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of "cis-Tonghaosu," a natural compound found in chamomile extracts, with the established chemotherapy agents Doxorubicin and Paclitaxel. The data presented is based on publicly available information and is intended to serve as a reference for researchers in oncology and pharmacology. Due to the limited availability of specific cytotoxicity data for pure "this compound," this guide utilizes data from chamomile extracts where "this compound" is a known major constituent and clearly highlights the current data gaps.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for "this compound" (from chamomile extract), Doxorubicin, and Paclitaxel against three common cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as cell density, exposure time, and the specific assay used.
| Compound | Cell Line | IC50 Value (µM) | Citation |
| "this compound" (from Chamomile Extract) | HepG2 | ~300 µg/mL* | [1] |
| HeLa | Data not available | ||
| A549 | Data not available | ||
| Doxorubicin | HepG2 | 12.18 ± 1.89 | [2] |
| HeLa | 2.92 ± 0.57 | [2] | |
| A549 | > 20 | [2] | |
| Paclitaxel | HeLa | 0.005 - 0.01 | [3] |
| A549 | 0.00135 | ||
| HepG2 | Data not available |
*Note: This IC50 value is for an ethanolic extract of Matricaria recutita L. (chamomile), where "this compound" is a major component. The exact concentration of "this compound" in the extract was not specified. The variability in IC50 values for Doxorubicin and Paclitaxel across different studies can be significant. For example, some studies report the IC50 of Doxorubicin on HeLa cells to be in the range of ~0.1 - 1.0 µM and on A549 cells between ~0.5 - 5.0 µM. Similarly, the IC50 for Paclitaxel on various cell lines has been reported to be in the range of 2.5 to 7.5 nM after 24 hours of exposure.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a standardized protocol for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.
1. Cell Seeding:
-
Culture HeLa, A549, or HepG2 cells in appropriate complete culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound ("this compound," Doxorubicin, or Paclitaxel) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Proposed Signaling Pathway: Apoptosis
While the precise molecular mechanism of "this compound"-induced cytotoxicity is not yet fully elucidated, it is hypothesized to involve the induction of apoptosis, or programmed cell death. Apoptosis is a complex process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of cis-Tonghaosu
For Immediate Action: Due to the absence of a specific Safety Data Sheet (SDS) and official disposal guidelines for cis-Tonghaosu, it is imperative to handle this compound as a potentially hazardous substance. Before proceeding with any disposal method, consultation with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service is mandatory. This document provides procedural guidance based on the chemical properties of this compound and general best practices for laboratory chemical waste management.
Initial Hazard Assessment and Safety Precautions
Based on available data for this compound, the following hazards have been identified[1]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is used:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator or conduct all work within a certified chemical fume hood.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for reference in handling and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C13H12O2 | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| XLogP3-AA | 2.5 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Boiling Point (estimated) | 426°C | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's hazardous waste management program. Do not discharge this compound or its waste into the sanitary sewer system[3][4][5].
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused or expired compounds, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and solutions.
-
Keep this compound waste segregated from other chemical waste streams to prevent potential reactions[3].
Step 2: Containerization
-
Use a compatible, leak-proof container with a secure lid for waste collection. The original container is often a suitable choice if it can be securely sealed[3][6].
-
Ensure the container material is appropriate for the waste. For instance, avoid metal containers for corrosive materials[6].
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste"[4][7].
-
The label must include the full chemical name: "this compound" and its CAS number (4575-53-5)[1][2].
-
Indicate the specific hazards (e.g., "Harmful," "Irritant").
-
Record the accumulation start date (the date the first waste is added to the container)[4].
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[4][7].
-
Use secondary containment, such as a tray, to capture any potential leaks[7].
-
Keep the waste container closed at all times except when adding waste[4][6].
Step 5: Professional Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup[4][5][7].
-
Follow your institution's specific procedures for requesting waste collection. The EHS department will manage the final disposal in accordance with all local, state, and federal regulations[7].
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to soak up the spill. For solid spills, carefully sweep or scoop the material.
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Manage the spill cleanup debris as hazardous waste, following the procedures outlined in Section 3.0.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Key safety precautions for handling this compound.
References
- 1. Tonghaosu, (Z)- | C13H12O2 | CID 5352494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
